molecular formula C12H10O4 B160210 7-Acetoxy-4-methylcoumarin CAS No. 2747-05-9

7-Acetoxy-4-methylcoumarin

Numéro de catalogue: B160210
Numéro CAS: 2747-05-9
Poids moléculaire: 218.20 g/mol
Clé InChI: HXVZGASCDAGAPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-methylumbelliferyl acetate is an acetate ester consiting of umbelliferone carrying a 7-O-acetyl group. It has a role as a plant metabolite. It is an acetate ester and a member of coumarins. It is functionally related to an umbelliferone.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-methyl-2-oxochromen-7-yl) acetate
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InChI

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZGASCDAGAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70181895
Record name 4-Methylumbelliferyl acetate
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Molecular Weight

218.20 g/mol
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Physical Description

Solid
Record name 4-Methylumbelliferyl acetate
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CAS No.

2747-05-9
Record name 4-Methylumbelliferyl acetate
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Record name 4-Methylumbelliferyl acetate
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Record name 7-(acetyloxy)-4-methyl-2-benzopyrone
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Record name 4-METHYLUMBELLIFERYL ACETATE
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Record name 4-Methylumbelliferyl acetate
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Melting Point

153 - 154 °C
Record name 4-Methylumbelliferyl acetate
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Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Acetoxy-4-methylcoumarin via Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the synthesis of 7-acetoxy-4-methylcoumarin, a key fluorogenic substrate and building block in pharmaceutical development. The synthesis is primarily achieved through a two-step process: the Pechmann condensation of resorcinol (B1680541) with a β-ketoester to form the intermediate, 7-hydroxy-4-methylcoumarin, followed by its acetylation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2] In this initial step, resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst to yield 7-hydroxy-4-methylcoumarin.

Reaction Mechanism

The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[1][3] The mechanism proceeds through the formation of a β-hydroxy ester intermediate, which then cyclizes and dehydrates to form the stable benzopyrone ring structure of the coumarin (B35378).[1][4]

Pechmann_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Resorcinol Resorcinol Intermediate1 β-Hydroxy Ester Intermediate Resorcinol->Intermediate1 Transesterification EAA Ethyl Acetoacetate EAA->Intermediate1 Catalyst H+ Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-Hydroxy-4-methylcoumarin Intermediate2->Product Dehydration (-H2O) Synthesis_Workflow Start Start: Resorcinol & Ethyl Acetoacetate Pechmann Pechmann Condensation (Acid Catalyst) Start->Pechmann Isolation1 Precipitation in Ice Water & Filtration Pechmann->Isolation1 Purification1 Recrystallization (Ethanol/Water) Isolation1->Purification1 Intermediate Intermediate: 7-Hydroxy-4-methylcoumarin Purification1->Intermediate Acetylation Acetylation (Acetic Anhydride, H₂SO₄) Intermediate->Acetylation Isolation2 Precipitation in Ice Water & Filtration Acetylation->Isolation2 Purification2 Recrystallization (Ethanol) Isolation2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

References

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 7-Acetoxy-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 7-acetoxy-4-methylcoumarin, a fluorogenic substrate widely used in enzymatic assays. Due to its non-fluorescent nature prior to enzymatic cleavage, specific quantitative spectral data for this compound itself is limited in published literature. However, by examining closely related coumarin (B35378) derivatives, we can infer its spectral characteristics and provide detailed protocols for its experimental determination.

Core Photophysical Properties

This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The acetyl group at the 7-position quenches the fluorescence of the coumarin core. Enzymatic hydrolysis, for instance by carboxylesterases, removes the acetoxy group, yielding the highly fluorescent 7-hydroxy-4-methylcoumarin. This "turn-on" fluorescence mechanism is the basis for its use as a fluorogenic substrate[1].

Quantitative Photophysical Data of Related Coumarin Derivatives

DerivativeSolvent/Mediumλex (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Reference
7-Hydroxy-4-methylcoumarinMethanol (B129727)322Not SpecifiedNot SpecifiedNot Specified[3]
7-Hydroxy-4-methylcoumarinWater/Methanol321~400Not SpecifiedNot Specified[2]
7-Methoxycoumarin-4-acetic acidMethanol323.837811,8200.18[4][5]

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence emission spectroscopy on coumarin derivatives like this compound.

1. Sample Preparation

  • Reagents and Solvents: Use HPLC-grade or higher purity solvents. Distilled, deionized water should be used for aqueous solutions. This compound can be sourced from various chemical suppliers[1].

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable organic solvent like methanol, ethanol, or DMSO.

  • Working Solutions: From the stock solution, prepare a series of dilutions in the solvent of choice. For UV-Vis absorption measurements, concentrations are typically in the micromolar range (e.g., 1-100 µM). For fluorescence measurements, concentrations should be kept low to avoid inner filter effects, with absorbance at the excitation wavelength ideally below 0.1[4].

  • Cuvettes: Use 1 cm pathlength quartz cuvettes for all measurements.

2. UV-Vis Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

  • Procedure:

    • Record a baseline spectrum with the cuvette filled with the solvent used for the sample.

    • Measure the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-500 nm).

    • The absorption maximum (λmax) is the wavelength at which the highest absorbance is observed.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3. Fluorescence Emission Spectroscopy

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure:

    • Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range starting from about 10-20 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to baseline (e.g., if λex is 320 nm, scan from 330 nm to 600 nm).

    • The emission maximum (λem) is the wavelength at which the highest fluorescence intensity is observed.

    • Ensure that the spectra are corrected for wavelength-dependent instrument sensitivity and that dark counts are subtracted[4].

4. Fluorescence Quantum Yield Measurement

  • Methodology: The relative method is commonly used, which involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

  • Standard Selection: A suitable standard should have absorption and emission properties close to the sample. For coumarin derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) or 7-methoxycoumarin-4-acetic acid in methanol (ΦF = 0.18) can be used[5].

  • Procedure:

    • Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorption and fluorescence emission spectra for each solution.

    • Integrate the area under the emission spectra.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (ΦF) is calculated using the following equation: ΦF, sample = ΦF, standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement stock Prepare Stock Solution dilutions Prepare Working Dilutions stock->dilutions baseline Record Solvent Baseline dilutions->baseline std_prep Prepare Standard Solutions measure_both Measure Abs & Fluor for Sample & Standard dilutions->measure_both abs_spec Measure Absorption Spectrum baseline->abs_spec lambda_max Determine λmax abs_spec->lambda_max excite Set Excitation at λmax lambda_max->excite em_spec Measure Emission Spectrum excite->em_spec lambda_em Determine λem em_spec->lambda_em std_prep->measure_both plot Plot Integrated Fluor vs. Abs measure_both->plot calculate_qy Calculate ΦF plot->calculate_qy

Caption: Experimental workflow for determining the photophysical properties of this compound.

References

mechanism of Pechmann condensation for coumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Pechmann Condensation for Coumarin (B35378) Synthesis

Introduction

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions.[1][2] Coumarins, a class of benzopyrones, are significant scaffolds in medicinal chemistry and are found in many natural products and synthetic compounds with a broad range of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[3][4] They also serve as important intermediates in the production of agrochemicals, fragrances, and optical brightening agents.[1][4] The simplicity of the starting materials and the often high yields make the Pechmann condensation a synthetically valuable tool.[5]

Core Reaction Mechanism

The Pechmann condensation is an acid-catalyzed reaction that proceeds through several key steps.[5] While the exact sequence of events has been a subject of some debate, the most commonly accepted mechanism involves an initial transesterification, followed by an intramolecular cyclization and a final dehydration step. The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).[2][6][7]

The primary steps are as follows:

  • Transesterification : Under acidic conditions, the phenol reacts with the β-keto ester. The acid catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic. The hydroxyl group of the phenol then acts as a nucleophile, attacking the carbonyl carbon and leading to a transesterification reaction where the original alcohol portion of the ester is replaced by the phenoxy group.[2][6]

  • Intramolecular Cyclization (Hydroxyalkylation) : The intermediate formed undergoes an intramolecular cyclization. The activated aromatic ring of the phenol attacks the ketone carbonyl group (which is also activated by the acid catalyst).[5] This step is essentially an intramolecular electrophilic aromatic substitution (or a Michael Addition) that forms a new heterocyclic ring.[1][6]

  • Dehydration : The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system.[2][6] This dehydration is driven by the formation of the conjugated π-system.

Pechmann_Condensation_Mechanism Pechmann Condensation Mechanism Reactants Phenol + β-Keto Ester + Acid Catalyst (H⁺) Step1 Step 1: Transesterification Reactants->Step1 Intermediate1 Phenolic Ester Intermediate Step1->Intermediate1 Formation of new ester Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Alcohol Intermediate Step2->Intermediate2 Ring formation Step3 Step 3: Dehydration Intermediate2->Step3 Product Coumarin Product + H₂O + R'OH Step3->Product Elimination of water

Caption: The generally accepted mechanism of the Pechmann condensation.

Recent mechanistic studies using NMR have provided evidence for an alternative pathway, particularly with certain substrates like resorcinol (B1680541) and ethyl 4,4,4-trifluoroacetoacetate.[8][9][10] This research suggests the reaction may proceed through an initial electrophilic aromatic substitution (EAS) of the phenol by the β-keto ester, followed by transesterification to close the ring, and finally dehydration.[9] The detection of a key cinnamic acid derivative intermediate supports this alternative sequence.[3] The specific pathway may be influenced by the reactivity of the phenol, the nature of the β-keto ester, and the choice of catalyst.[1][9]

Data on Reaction Conditions and Yields

The efficiency of the Pechmann condensation is highly dependent on the reaction conditions, including the nature of the reactants and the catalyst employed. Electron-donating groups on the phenol generally facilitate the reaction, while electron-withdrawing groups can hinder it.[1][4] For highly activated phenols like resorcinol, the reaction can proceed under mild conditions, whereas simple phenols often require harsher conditions.[1] A variety of catalysts have been explored to optimize yields and reaction times, including solid acid catalysts which offer advantages in terms of reusability and reduced environmental impact.[5][11]

Phenol Substrateβ-Keto EsterCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Phloroglucinol (B13840)Ethyl acetoacetate (B1235776)Zn₀.₉₂₅Ti₀.₀₇₅O (10)None1101 h88[11]
ResorcinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)None1102 h85[11]
m-CresolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)None1103 h79[11]
ResorcinolMethyl acetoacetateFeCl₃·6H₂O (10)Toluene (B28343)Reflux16 hHigh[12]
4-HydroxyphenolEthyl acetoacetateSbCl₃–Al₂O₃ (5)None (MW)-3 min91[4]
ResorcinolEthyl acetoacetateSbCl₃–Al₂O₃ (5)None (MW)-2.5 min95[4]
3-AminophenolEthyl acetoacetateInCl₃ (3)None (Ball Mill)Room Temp.10 min92[13]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and study of coumarins via the Pechmann condensation. Below are two representative protocols: one for a solvent-free synthesis using a solid acid catalyst and another for monitoring the reaction mechanism using NMR spectroscopy.

Protocol 1: Solvent-Free Synthesis of 5,7-Dihydroxy-4-methylcoumarin

This protocol is adapted from a procedure using a heterogeneous Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst.[11]

Materials and Equipment:

  • Phloroglucinol (2 mmol)

  • Ethyl acetoacetate (EAA) (2 mmol)

  • Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst (10 mol%)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Rotary evaporator

  • Ethanol (B145695) for recrystallization

Procedure:

  • Combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol%) in a round-bottom flask.

  • Heat the mixture to 110 °C with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dissolve the reaction mixture in ethyl acetate.

  • Separate the solid catalyst from the solution by centrifugation.

  • Remove the ethyl acetate from the supernatant under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from ethanol to yield pure 5,7-dihydroxy-4-methylcoumarin.

Experimental_Workflow_Synthesis Workflow for Solvent-Free Coumarin Synthesis Start Start Mix 1. Mix Reactants: Phloroglucinol, EAA, and Catalyst Start->Mix Heat 2. Heat at 110°C with Stirring Mix->Heat Monitor 3. Monitor via TLC Heat->Monitor Cool 4. Cool to Room Temp. Monitor->Cool Reaction Complete Dissolve 5. Dissolve in Ethyl Acetate Cool->Dissolve Separate 6. Separate Catalyst (Centrifugation) Dissolve->Separate Evaporate 7. Evaporate Solvent Separate->Evaporate Purify 8. Purify by Recrystallization Evaporate->Purify End End Product Purify->End

Caption: A typical experimental workflow for coumarin synthesis.

Protocol 2: NMR Monitoring of the Pechmann Condensation Mechanism

This protocol is based on a study investigating the reaction mechanism between resorcinol and ethyl 4,4,4-trifluoroacetoacetate.[9]

Materials and Equipment:

  • Resorcinol (550 mg, 5 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (880 µL, 6 mmol)

  • Iodine (317 mg, 1.25 mmol, 25 mol %)

  • Toluene (1 mL)

  • Trifluorotoluene (60 µL, 0.5 mmol, internal standard)

  • Reaction vial with stir bar

  • Heating block or oil bath

  • Micropipette

  • NMR tubes

  • DMSO-d₆

  • NMR Spectrometer (¹H, ¹³C, ¹⁹F)

Procedure:

  • In a reaction vial, combine resorcinol (5 mmol), ethyl 4,4,4-trifluoroacetoacetate (6 mmol), trifluorotoluene (0.5 mmol), and toluene (1 mL).

  • Add the iodine catalyst (1.25 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) with stirring.

  • At designated time intervals, withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately dilute the aliquot with 600 µL of DMSO-d₆ in an NMR tube to quench the reaction and prepare it for analysis.

  • Acquire NMR spectra (¹⁹F is particularly useful for monitoring fluorinated species) to identify and quantify reactants, intermediates, and the final product over time.

  • Analyze the temporal evolution of the spectroscopic signals to elucidate the reaction pathway and identify key intermediates.[9][10]

Conclusion

The Pechmann condensation remains a cornerstone of coumarin synthesis due to its reliability and versatility. A deep understanding of its mechanism, influenced by catalysts and substrate electronics, is vital for optimizing reaction conditions and yields. While the traditional mechanism involving transesterification followed by cyclization is widely accepted, ongoing research continues to refine this model, highlighting alternative pathways that can be operative under specific conditions. The development of greener protocols using solid acid catalysts and solvent-free conditions further enhances the utility of this reaction, making it an attractive method for both academic research and industrial applications in drug development and materials science.

References

An In-depth Technical Guide to 4-Methylumbelliferyl Acetate (CAS 2747-05-9) and 2-(2,4-Dichlorophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: It is important to clarify a discrepancy in the topic provided. The CAS number 2747-05-9 corresponds to the compound 4-Methylumbelliferyl acetate (B1210297) , which is a fluorogenic substrate used in biochemical assays. It is not associated with 2-(2,4-dichlorophenoxy)propanoic acid , a herbicide commonly known as Dichlorprop. The correct CAS number for Dichlorprop is 120-36-5 . This guide will provide a comprehensive overview of both compounds as distinct entities to ensure accuracy for researchers, scientists, and drug development professionals.

Section 1: 4-Methylumbelliferyl Acetate (CAS 2747-05-9)

1.1 Overview and Structure

4-Methylumbelliferyl acetate is a synthetic organic compound widely utilized as a fluorogenic substrate in biochemical assays, particularly for the detection of enzymes like esterases and lipases.[1] Its molecular structure consists of a methylumbelliferyl moiety linked to an acetate group.[1] The compound itself is not fluorescent, but upon enzymatic hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone, which emits blue light under excitation.[1]

Chemical Structure:

  • SMILES: CC(=O)Oc1ccc2c(c1)OC(=O)C=C2C[2]

  • InChI Key: HXVZGASCDAGAPS-UHFFFAOYSA-N[3]

1.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methylumbelliferyl acetate.

PropertyValueReference(s)
CAS Number 2747-05-9[3]
Molecular Formula C₁₂H₁₀O₄[4]
Molecular Weight 218.21 g/mol [5]
Appearance White to pale yellow crystalline solid/powder[1]
Melting Point 149-150 °C[3]
Boiling Point 371.40 °C[5][6]
Solubility Soluble in organic solvents like methanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) (100 mg/mL). Less soluble in water.[1]
Storage Temperature -20°C to <-15°C, protect from light[6]

1.3 Mechanism of Action and Application

4-Methylumbelliferyl acetate serves as a substrate for various esterase enzymes. The enzymatic reaction involves the hydrolysis of the ester bond, cleaving the acetate group and releasing 4-methylumbelliferone. This product is highly fluorescent, with an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm, producing a detectable blue fluorescence.[1] This property allows for the sensitive and quantitative measurement of esterase activity in various biological samples.

1.4 Experimental Protocols

Enzyme Assay for Acetyl Xylan (B1165943) Esterase Activity:

This protocol is adapted from a study on thermostable acetyl xylan esterases.[7]

  • Materials:

    • 4-Methylumbelliferyl acetate (substrate)

    • Dimethyl sulfoxide (DMSO)

    • Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

    • Citric acid (50 mM)

    • Enzyme solution

    • Spectrofluorometer or spectrophotometer

  • Procedure:

    • Prepare a 100 mM stock solution of 4-Methylumbelliferyl acetate in DMSO.

    • Preincubate 100 µL of 100 mM sodium phosphate buffer (pH 7.0) and 280 µL of deionized water at the desired reaction temperature (e.g., 70°C) for 12 minutes.

    • Add 10 µL of the enzyme solution to the preincubated buffer.

    • Initiate the reaction by adding 10 µL of the 100 mM 4-Methylumbelliferyl acetate stock solution.

    • Allow the reaction to proceed for a defined period (e.g., 2 to 10 minutes).

    • Stop the reaction by adding 600 µL of 50 mM citric acid.

    • Measure the absorbance at 354 nm to determine the amount of released 4-methylumbelliferone.[7] Alternatively, fluorescence can be measured with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

1.5 Visualization of a Key Process

Enzymatic_Hydrolysis cluster_reaction Enzymatic Reaction cluster_detection Detection 4_MUA 4-Methylumbelliferyl Acetate (Non-fluorescent) 4_MU 4-Methylumbelliferone (Fluorescent) 4_MUA->4_MU Hydrolysis Acetate Acetate Emission Emission Light (~445 nm) 4_MU->Emission Esterase Esterase Esterase->4_MUA Excitation Excitation Light (~365 nm) Excitation->4_MU

Caption: Enzymatic hydrolysis of 4-Methylumbelliferyl acetate.

Section 2: 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop, CAS 120-36-5)

2.1 Overview and Structure

2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as Dichlorprop or 2,4-DP, is a selective, systemic chlorophenoxy herbicide.[8][9] It is effective against annual and perennial broadleaf weeds and is structurally similar to 2,4-D.[8] Dichlorprop is a chiral molecule, with the R-enantiomer (Dichlorprop-P) being the biologically active form.[8][10]

Chemical Structure:

  • SMILES: CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl[11]

  • InChI Key: MZHCENGPTKEIGP-UHFFFAOYSA-N[10]

2.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of Dichlorprop.

PropertyValueReference(s)
CAS Number 120-36-5[8][11]
Molecular Formula C₉H₈Cl₂O₃[8][11]
Molecular Weight 235.06 g/mol [11][12]
Appearance White to yellowish crystalline solid[8][12]
Melting Point 116-120 °C (R-isomer)[8]
Boiling Point 215 °C[8]
Solubility in Water 720 mg/L at 20 °C (R-isomer)[8]
Solubility in Solvents Soluble in acetone (B3395972) (595 g/L), isopropanol (B130326) (510 g/L), ethanol (B145695) (>100 g/100g ), and ether (82.1 g/100g ).[11][12]

2.3 Mechanism of Action and Application

Dichlorprop functions as a synthetic auxin, a type of plant growth regulator.[9][13] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[13] In susceptible plants, it mimics the natural hormone auxin, leading to uncontrolled and unsustainable cell division and growth.[8][9] This abnormal growth damages vascular tissues, causing symptoms like stem curling and leaf withering, which ultimately result in the death of the plant.[8][9]

2.4 Experimental Protocols

Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid:

A patented method for synthesizing Dichlorprop involves the following steps[14]:

  • Reactants:

    • 2,4-Dichlorophenol

    • 2-Chloropropionic acid

    • Potassium hydroxide

    • Dimethyl sulfoxide (DMSO) as a solvent

    • Surfactant

    • Sulfuric acid for neutralization

    • n-Hexane for purification

  • Procedure:

    • Add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and a surfactant to a dimethyl sulfoxide solvent.

    • Control the reaction temperature between 20-80 °C.

    • After the reaction is complete, maintain the temperature and neutralize the mixture with sulfuric acid.

    • Filter the solution and remove the solvent via distillation under reduced pressure to obtain a solid.

    • Add n-hexane to the solid, stir, and cool to room temperature.

    • Filter the mixture to obtain the final product, 2-(2,4-dichlorophenoxy)propanoic acid.[14]

Analytical Method for Dichlorprop Residues in Soil:

This is a summary of a method for determining Dichlorprop residues in soil samples.[15]

  • Principle: Soil samples are extracted, and the analyte is purified using solid-phase extraction (SPE), methylated, and then quantified by Gas Chromatography/Mass Spectrometry (GC/MS).

  • Procedure:

    • Extraction: Weigh 10.0 g of soil into a centrifuge tube and add 20 mL of 5% acetic acid in methanol. Vortex the sample and sonicate for 20 minutes.

    • Solid-Phase Extraction (SPE): Pass the aqueous extract through a C18 SPE column to isolate the compounds of interest.

    • Elution and Derivatization: Elute metabolites with an acetone/hexane mixture. The Dichlorprop-P fraction is eluted with a methanol/acetone mixture, and then methylated using BF₃/methanol at 70°C for 30 minutes.

    • Quantification: Combine the methylated Dichlorprop-P with the metabolite fraction and concentrate the sample. Inject the final sample into a GC/MS for quantification. Use a standard curve with at least four concentration levels for accurate measurement.[15]

2.5 Visualization of a Key Process

Auxin_Signaling_Pathway cluster_normal Normal Plant Cell (Low Auxin) cluster_herbicide Herbicide Action (High Synthetic Auxin) Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF binds and represses Gene_Expression Auxin-Responsive Gene Expression (Repressed) ARF->Gene_Expression is inactive TIR1 TIR1/AFB Receptor Dichlorprop Dichlorprop (Synthetic Auxin) TIR1_active TIR1/AFB Receptor Dichlorprop->TIR1_active binds Aux_IAA_degraded Aux/IAA Repressor (Ubiquitinated for Degradation) TIR1_active->Aux_IAA_degraded promotes degradation of ARF_active ARF (Active) Gene_Expression_uncontrolled Uncontrolled Gene Expression ARF_active->Gene_Expression_uncontrolled activates Plant_Death Abnormal Growth & Plant Death Gene_Expression_uncontrolled->Plant_Death

Caption: Dichlorprop's mechanism as a synthetic auxin.

References

7-acetoxy-4-methylcoumarin molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Acetoxy-4-Methylcoumarin

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides core information on this compound, a fluorogenic substrate widely used in enzymatic assays.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below. These values are essential for accurate experimental design and interpretation.

PropertyValue
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol [1][2][3]
Alternate Names 4-Methylumbelliferyl acetate[4][5]
CAS Registry Number 2747-05-9[4][6]

Physicochemical Characteristics

This compound typically appears as beige crystalline flakes or needles.[3] Its utility as a fluorogenic substrate stems from its chemical structure, an acetate (B1210297) ester of umbelliferone (B1683723) (7-hydroxy-4-methylcoumarin).[2][3]

Experimental Applications

While detailed experimental protocols are highly specific to the application, the primary use of this compound is as a fluorogenic substrate for various esterases, including carboxylesterases.[3][5] The fundamental principle of its use in assays involves enzymatic cleavage of the acetyl group, which yields the highly fluorescent product, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). This reaction allows for the sensitive detection and quantification of esterase activity.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound and its key identifiers.

Compound This compound Formula Molecular Formula C₁₂H₁₀O₄ Compound->Formula has MolWeight Molecular Weight 218.21 g/mol Compound->MolWeight has CAS CAS Number 2747-05-9 Compound->CAS is identified by Use Primary Use Fluorogenic Substrate Compound->Use functions as a

Caption: Key properties of this compound.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Historical Discovery and Initial Studies of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discoveries and foundational research that introduced coumarin (B35378) compounds to the scientific world. From their initial isolation from natural sources to their first chemical synthesis and the groundbreaking discovery of their biological activities, this document outlines the key milestones that have positioned coumarins as a privileged scaffold in medicinal chemistry and drug development.

The Discovery and Isolation of Coumarin: From Tonka Bean to Laboratory Bench

The story of coumarin begins in the early 19th century with its extraction from the tonka bean (Dipteryx odorata).

In 1820, the German chemist August Vogel successfully isolated a crystalline substance from tonka beans, which he initially misidentified.[1][2] Almost concurrently, the French pharmacist Nicholas Jean Baptiste Gaston Guibourt also isolated the same compound and named it "coumarin," derived from "coumarou," the French word for the tonka bean.[2] The identity of the substance isolated by both Vogel and Guibourt was later confirmed by the French pharmacist A. Guillemette in 1835.[3]

Early Isolation Protocols

While detailed experimental protocols from the early 19th century are not as meticulously documented as in modern literature, the fundamental approach to isolating coumarin from tonka beans involved solvent extraction.

Conceptual Experimental Workflow for the Isolation of Coumarin from Tonka Beans (circa 1820s):

G TonkaBeans Tonka Beans Grinding Grinding/Maceration TonkaBeans->Grinding SolventExtraction Solvent Extraction (e.g., with ethanol (B145695) or ether) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Coumarin Extract Evaporation->CrudeExtract Recrystallization Recrystallization CrudeExtract->Recrystallization PureCoumarin Pure Coumarin Crystals Recrystallization->PureCoumarin G cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Reaction Perkin Reaction (Heating) Salicylaldehyde->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction SodiumAcetate Sodium Acetate (catalyst) SodiumAcetate->Reaction Intermediate Ortho-hydroxy-cinnamic acid (unstable intermediate) Reaction->Intermediate Lactonization Lactonization (Intramolecular cyclization) Intermediate->Lactonization Coumarin Coumarin Lactonization->Coumarin G SweetClover Sweet Clover Hay (contains Coumarin) Molding Fungal Action (Molding) SweetClover->Molding DicoumarolFormation Formation of Dicoumarol Molding->DicoumarolFormation Ingestion Ingestion by Cattle DicoumarolFormation->Ingestion Anticoagulation Vitamin K Antagonism (Inhibition of clotting factor synthesis) Ingestion->Anticoagulation HemorrhagicDisease Hemorrhagic Disease Anticoagulation->HemorrhagicDisease

References

Methodological & Application

Application Notes and Protocols for the Fluorogenic Esterase Substrate: 7-Acetoxy-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin (AMC), also known as 4-methylumbelliferyl acetate, is a widely utilized fluorogenic substrate for the detection and quantification of esterase activity. This non-fluorescent compound is enzymatically hydrolyzed by various esterases, including carboxylesterases and acetylcholinesterase, to yield the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-MU). The resulting fluorescence intensity is directly proportional to the amount of 7-hydroxy-4-methylcoumarin produced, providing a sensitive and continuous measure of enzyme activity. This application note provides detailed protocols for the use of this compound in esterase activity assays, data presentation guidelines, and troubleshooting advice.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the fluorescent 7-hydroxy-4-methylcoumarin. The increase in fluorescence over time is monitored using a fluorescence microplate reader or fluorometer. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

G sub This compound (Non-fluorescent) enz Esterase sub->enz Substrate Binding prod 7-Hydroxy-4-methylcoumarin (Highly Fluorescent) enz->prod Enzymatic Hydrolysis acetate Acetate enz->acetate

Caption: Enzymatic hydrolysis of this compound.

Materials and Reagents

  • This compound (AMC)

  • 7-Hydroxy-4-methylcoumarin (4-MU) - for standard curve

  • Esterase enzyme (e.g., Porcine Liver Esterase, human carboxylesterases, acetylcholinesterase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 50 mM Potassium Phosphate Buffer, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Experimental Protocols

Preparation of Stock Solutions
  • This compound (Substrate) Stock Solution (10 mM): Dissolve 2.18 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

  • 7-Hydroxy-4-methylcoumarin (Standard) Stock Solution (1 mM): Dissolve 1.76 mg of 7-hydroxy-4-methylcoumarin in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of the esterase enzyme in Assay Buffer at a concentration of 1 mg/mL. Store on ice during use and at -80°C for long-term storage. The final working concentration will need to be optimized for your specific enzyme and assay conditions.

Standard Curve for 7-Hydroxy-4-methylcoumarin

A standard curve is essential to convert the relative fluorescence units (RFU) to the amount of product formed (in moles or grams).

  • Prepare a series of dilutions of the 1 mM 7-hydroxy-4-methylcoumarin stock solution in Assay Buffer to obtain standards ranging from 0 to 50 µM.

  • Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well microplate. Include a blank with Assay Buffer only.

  • Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

  • Plot the fluorescence intensity (RFU) against the known concentration of 7-hydroxy-4-methylcoumarin to generate a standard curve. The relationship should be linear in the lower concentration range.[1]

Caption: Example of a 7-hydroxy-4-methylcoumarin standard curve.

Esterase Activity Assay

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

  • Prepare the working enzyme solution by diluting the enzyme stock solution in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Prepare the working substrate solution by diluting the 10 mM this compound stock solution in Assay Buffer. A common starting concentration is 100 µM, but this may need to be optimized, especially for kinetic studies.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 50 µL of working enzyme solution.

    • Blank Wells (No Enzyme): 50 µL of Assay Buffer.

  • Initiate the reaction by adding 50 µL of the working substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every minute for 15-30 minutes).

Data Analysis
  • Subtract the fluorescence of the blank wells from the test wells at each time point.

  • Plot the background-subtracted fluorescence intensity (RFU) against time (minutes).

  • Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.

  • Convert the rate from RFU/min to moles/min using the slope of the 7-hydroxy-4-methylcoumarin standard curve.

Quantitative Data

The following table summarizes kinetic parameters for various esterases with this compound (also referred to as 4-MUA) as the substrate. Note that assay conditions can significantly influence these values.

Enzyme SourceEnzyme TypeKm (µM)Vmax (nmol/min/mg)Assay Conditions
Porcine LiverCarboxylesterase26175,251Microsomal fraction[2]
Porcine LiverCarboxylesterase25753,149Cytosolic fraction[2]
Equine LiverSialate O-acetylesterase130 - 24,0000.55 - 11 (U/mg)pH 7.4-8.5[2]
Bovine BrainSialate O-acetylesterase130 - 24,0000.55 - 11 (U/mg)pH 7.4-8.5[2]
Influenza C VirusSialate O-acetylesterase130 - 24,0000.55 - 11 (U/mg)pH 7.4-8.5[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Standard, Enzyme) prep_working Prepare Working Solutions prep_reagents->prep_working setup_plate Set up 96-well plate (Enzyme/Blank) prep_working->setup_plate add_substrate Add Substrate to Initiate setup_plate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_rate Calculate Initial Rate (V₀) read_plate->calc_rate std_curve Generate Standard Curve convert_units Convert RFU/min to moles/min std_curve->convert_units calc_rate->convert_units

Caption: General workflow for the esterase activity assay.

Troubleshooting

G start Problem high_bg High Background Fluorescence Possible Causes: - Substrate instability - Contaminated reagents - Autofluorescent compounds Solutions: - Prepare fresh substrate - Use high-purity reagents - Check compound fluorescence start->high_bg High RFU in Blank low_signal Low or No Signal Possible Causes: - Inactive enzyme - Incorrect wavelengths - Sub-optimal concentrations Solutions: - Check enzyme activity - Verify instrument settings - Optimize concentrations start->low_signal No increase in RFU non_linear Non-linear Reaction Rate Possible Causes: - Substrate depletion - Enzyme instability - Inner filter effect Solutions: - Use lower enzyme concentration - Check enzyme stability - Dilute samples start->non_linear Curve plateaus quickly

Caption: Troubleshooting common issues in the fluorogenic esterase assay.

ProblemPossible CauseSuggested Solution
High Background Fluorescence Substrate instability/spontaneous hydrolysis.Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles.
Contamination of reagents with esterase activity.Use high-purity water and reagents. Use sterile pipette tips.
Autofluorescence of test compounds or buffers.Screen all components for intrinsic fluorescence before the assay.
Low or No Signal Inactive enzyme.Verify enzyme activity with a known positive control. Ensure proper storage and handling of the enzyme.
Incorrect instrument settings.Ensure the excitation and emission wavelengths are correctly set for 7-hydroxy-4-methylcoumarin (~360 nm Ex, ~450 nm Em).
Sub-optimal substrate or enzyme concentration.Optimize the concentrations of both enzyme and substrate.
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme instability under assay conditions.Check the stability of the enzyme at the assay temperature and pH.
Inner filter effect at high substrate/product concentrations.Dilute the samples or use a lower substrate concentration.
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and ensure proper mixing in each well. Prepare a master mix for reagents.
Air bubbles in wells.Visually inspect the plate for bubbles before reading. Bubbles can be removed by gentle tapping or with a clean pipette tip.

References

protocol for carboxylesterase activity assay with 7-acetoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Fluorometric Assay for Carboxylesterase Activity

Topic: Protocol for Carboxylesterase Activity Assay with 7-Acetoxy-4-methylcoumarin Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

Carboxylesterases (CES; EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic esters into their corresponding alcohols and carboxylic acids.[1] This assay provides a sensitive method for measuring CES activity in biological samples such as cell lysates, tissue homogenates, and purified enzyme preparations.

The assay utilizes the non-fluorescent substrate, this compound. In the presence of carboxylesterase, the substrate is hydrolyzed, cleaving the acetate (B1210297) group to produce two products: acetate and the highly fluorescent compound 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The rate of the reaction is monitored by measuring the increase in fluorescence intensity over time. The enzyme activity can be quantified by comparing the rate of fluorescence generation to a standard curve prepared with 7-hydroxy-4-methylcoumarin.

Enzymatic Reaction

The hydrolysis of the ester bond in this compound is facilitated by a catalytic triad (B1167595) (typically Ser-His-Glu/Asp) within the active site of the carboxylesterase enzyme.[2] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a tetrahedral intermediate, which then collapses to release the fluorescent 7-hydroxy-4-methylcoumarin product and form an acyl-enzyme intermediate.[2][3] This intermediate is subsequently hydrolyzed by a water molecule to release the carboxylic acid (acetate) and regenerate the active enzyme.[2][3]

G sub This compound (Non-fluorescent) enz Carboxylesterase (CES) sub->enz Substrate Binding prod1 7-Hydroxy-4-methylcoumarin (Highly Fluorescent) enz->prod1 Hydrolysis prod2 Acetate enz->prod2 Hydrolysis

Caption: Enzymatic hydrolysis of this compound by carboxylesterase.

Materials and Reagents

  • This compound (Substrate)

  • 7-Hydroxy-4-methylcoumarin (Standard)

  • Carboxylesterase (Positive Control, e.g., from porcine or rabbit liver)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, or 100 mM Sodium Phosphate, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and standard

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorescence microplate reader with kinetic measurement capabilities

  • Multichannel pipette

  • Biological sample (e.g., cell lysate, tissue S9 fraction)

Quantitative Data and Reagent Preparation

All quantitative data for reagent preparation and the assay procedure are summarized in the table below. It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]

Reagent/ParameterStock SolutionWorking Concentration/Final VolumePreparation and Storage Notes
Assay Buffer 50 mM Tris-HCl, pH 7.550 mMPrepare fresh or store at 4°C. Bring to room temperature before use.
CES Substrate 10 mM in DMSO100 µMStore stock at -20°C, protected from light.[5] The working solution should be prepared fresh in Assay Buffer.
CES Standard 1 mM in DMSO0 - 20 µM (for standard curve)Store stock at -20°C. Prepare serial dilutions in Assay Buffer for the standard curve.
Biological Sample Varies2-50 µL per wellPrepare dilutions in Assay Buffer. Keep on ice. Protein concentration should be determined via a compatible method (e.g., BCA).
Positive Control Varies (e.g., 1 mg/mL)Varies (e.g., 1-10 µg/mL)Reconstitute and aliquot as per manufacturer's instructions. Store at -80°C.
Reaction Volume N/A200 µL per wellN/A
Fluorescence Reading N/AKinetic, 30-60 minExcitation: 360 nm , Emission: 450 nm .[6] Read every 60 seconds.
Incubation Temperature N/A25°C or 37°CEnsure consistent temperature throughout the assay.

Experimental Workflow

The overall workflow for the carboxylesterase activity assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Standard Solutions prep_plate_std Add Standard dilutions to wells (for Standard Curve) prep_reagents->prep_plate_std prep_samples Prepare Sample Dilutions (Lysates, Homogenates) prep_plate_smp Add Samples and Controls to separate wells prep_samples->prep_plate_smp add_substrate Initiate reaction by adding Substrate Working Solution prep_plate_smp->add_substrate incubate Immediately place plate in reader and start kinetic measurement add_substrate->incubate plot_std Plot Standard Curve (Fluorescence vs. Concentration) incubate->plot_std calc_rate Calculate reaction rate (Vmax) for each sample (RFU/min) plot_std->calc_rate calc_activity Convert Vmax to specific activity (nmol/min/mg protein) calc_rate->calc_activity

Caption: Experimental workflow for the fluorometric carboxylesterase assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format.

A. Standard Curve Preparation

  • Prepare a 20 µM solution of 7-hydroxy-4-methylcoumarin standard in Assay Buffer.

  • Perform serial dilutions to create standards ranging from 0 µM to 20 µM.

  • Add 200 µL of each standard concentration to separate wells of the 96-well plate. Include a 0 µM (Assay Buffer only) well as a blank.

B. Assay Reaction Setup

  • Prepare samples: Dilute cell lysates or tissue homogenates to a suitable concentration in ice-cold Assay Buffer. Several dilutions may be necessary to ensure the reaction rate is within the linear range of the assay.

  • Add samples and controls to the wells:

    • Sample Wells: Add 100 µL of diluted sample.

    • Positive Control Well: Add 100 µL of diluted carboxylesterase enzyme.

    • Substrate Blank Well: Add 100 µL of Assay Buffer.

  • Prepare the Substrate Working Solution: Dilute the 10 mM substrate stock solution to 200 µM in Assay Buffer (this will result in a final concentration of 100 µM in the well). Prepare enough for all sample and control wells.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

C. Measurement

  • Initiate the reaction by adding 100 µL of the 200 µM Substrate Working Solution to each well containing samples and controls.

  • Immediately place the plate into the fluorescence microplate reader.

  • Measure the fluorescence intensity (Excitation = 360 nm, Emission = 450 nm) in kinetic mode, recording data every 60 seconds for 30 to 60 minutes.

Data Analysis

  • Standard Curve: Plot the fluorescence values of the 7-hydroxy-4-methylcoumarin standards against their known concentrations (in nmol/well). Perform a linear regression to obtain the slope of the line. The slope represents the fluorescence units per nmol of product (RFU/nmol).

  • Reaction Rate (Vmax): For each sample, plot the fluorescence intensity (RFU) against time (minutes). Identify the linear portion of the curve (initial rate) and calculate its slope. This slope is the reaction rate in RFU/min.

  • Calculate Carboxylesterase Activity: Use the following formula to determine the enzyme activity:

    Specific Activity (nmol/min/mg) = [ (Rate_sample - Rate_blank) / Slope_standard_curve ] / mg_protein_per_well

    • Rate_sample: The reaction rate of the sample (RFU/min).

    • Rate_blank: The reaction rate of the substrate blank (to account for spontaneous hydrolysis).

    • Slope_standard_curve: The slope from the standard curve (RFU/nmol).

    • mg_protein_per_well: The amount of protein from your sample added to the well.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence 1. Contaminated reagents or buffer. 2. Spontaneous hydrolysis of the substrate.1. Use fresh, high-purity reagents and water. 2. Prepare the substrate solution immediately before use. Always subtract the rate of the substrate blank.
Low or no signal 1. Inactive enzyme. 2. Incorrect filter settings. 3. Insufficient enzyme concentration.1. Use a fresh enzyme aliquot or positive control. 2. Verify excitation/emission wavelengths are set correctly for 7-hydroxy-4-methylcoumarin. 3. Increase the amount of sample protein per well.
Non-linear reaction rate 1. Substrate depletion. 2. Enzyme concentration is too high.1. Use a lower enzyme concentration or monitor the reaction for a shorter period. 2. Dilute the sample further.
High well-to-well variability 1. Inaccurate pipetting. 2. Inconsistent temperature across the plate.1. Use calibrated pipettes and ensure proper mixing. 2. Allow the plate to equilibrate to the assay temperature before starting the reaction.

References

Application Notes and Protocols for 7-Acetoxy-4-Methylcoumarin in Cell-Based Assays for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin is a fluorogenic substrate widely employed for the detection and quantification of esterase activity within cells. This non-fluorescent compound readily permeates the cell membrane. Intracellular esterases, a broad class of hydrolytic enzymes, cleave the acetate (B1210297) group from this compound, yielding the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The resulting fluorescence intensity is directly proportional to the esterase activity, providing a sensitive and reliable method for high-throughput screening of enzyme inhibitors, studying drug metabolism, and assessing cell viability and cytotoxicity.

The enzymatic reaction is a simple one-step hydrolysis, making it a robust and easily adaptable assay for various research applications. The fluorescent product, 7-hydroxy-4-methylcoumarin, has a distinct excitation and emission spectrum, minimizing interference from other cellular components.[1]

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.

Assay_Principle Substrate This compound (Non-fluorescent) Enzyme Intracellular Esterases Substrate->Enzyme Enters cell Product 7-Hydroxy-4-methylcoumarin (Fluorescent) Enzyme->Product Hydrolysis Acetate Acetate Fluorescence\n(Ex: ~360 nm, Em: ~450 nm) Fluorescence (Ex: ~360 nm, Em: ~450 nm) Product->Fluorescence\n(Ex: ~360 nm, Em: ~450 nm) Detection

Caption: Enzymatic conversion of this compound to a fluorescent product.

Applications

  • High-Throughput Screening (HTS) for Esterase Inhibitors: The assay is well-suited for screening large compound libraries to identify potential inhibitors of cellular esterases, which are targets for various diseases.

  • Drug Metabolism and Pharmacokinetics: Carboxylesterases (CES) are crucial enzymes in the metabolism of many ester-containing drugs.[2][3] This assay can be used to study the metabolic activity of these enzymes in different cell types and the impact of genetic polymorphisms or drug-drug interactions.[2][3]

  • Cell Viability and Cytotoxicity Assays: As esterase activity is generally proportional to the number of viable cells, this assay can be used as an indicator of cell health and to assess the cytotoxic effects of compounds.

  • Reporter Gene Assays: In some specialized applications, esterases can be used as reporter enzymes, and this substrate provides a sensitive method for their detection.

Data Presentation

Table 1: Spectral Properties of 7-Hydroxy-4-Methylcoumarin
ParameterWavelength (nm)Reference
Excitation Maximum~360[1]
Emission Maximum~448-450[1]
Table 2: Recommended Starting Concentrations and Conditions for Cell-Based Assays
ParameterRecommended RangeNotes
Cell Seeding Density (96-well plate)1 x 10⁴ - 5 x 10⁴ cells/wellOptimal density depends on cell type and proliferation rate.
This compound Concentration10 - 100 µMHigher concentrations may lead to substrate inhibition or cytotoxicity.
Incubation Time30 - 60 minutesOptimal time should be determined empirically to ensure linear reaction kinetics.
Lysis BufferRIPA buffer or Triton X-100 based buffersThe choice of buffer can influence enzyme activity and should be optimized.

Experimental Protocols

Protocol 1: General Intracellular Esterase Activity Assay in a 96-Well Plate Format

This protocol provides a general procedure for measuring intracellular esterase activity in adherent cell lines.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer or 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)

  • 7-Hydroxy-4-methylcoumarin (for standard curve)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Optional for inhibitor screening):

    • Prepare serial dilutions of the test compounds (inhibitors) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for the desired period (e.g., 1-24 hours).

  • Substrate Loading and Incubation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 50 µM).

    • Carefully remove the medium from the wells and wash once with 100 µL of PBS.

    • Add 100 µL of the this compound working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Cell Lysis:

    • After incubation, remove the substrate solution.

    • Add 50-100 µL of cold cell lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

Workflow for Esterase Activity Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment (Optional) cluster_assay Assay cluster_read Detection Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Add Test Compounds Add Test Compounds Incubate Overnight->Add Test Compounds Wash with PBS Wash with PBS Incubate Overnight->Wash with PBS No Treatment Incubate Incubate Add Test Compounds->Incubate Incubate->Wash with PBS Add Substrate Add Substrate Wash with PBS->Add Substrate Incubate (37°C) Incubate (37°C) Add Substrate->Incubate (37°C) Lyse Cells Lyse Cells Incubate (37°C)->Lyse Cells Measure Fluorescence Measure Fluorescence Lyse Cells->Measure Fluorescence

Caption: A generalized workflow for a cell-based esterase assay.

Protocol 2: Preparation of a Standard Curve for 7-Hydroxy-4-Methylcoumarin

A standard curve is essential for quantifying the amount of fluorescent product generated and, consequently, the enzyme activity.

Procedure:

  • Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO.

  • Perform serial dilutions of the stock solution in the same lysis buffer used for the cell-based assay to obtain a range of concentrations (e.g., 0-20 µM).

  • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Measure the fluorescence as described in Protocol 1, step 5.

  • Plot the fluorescence intensity against the concentration of 7-hydroxy-4-methylcoumarin to generate a standard curve. The relationship should be linear in the lower concentration range.[4]

Signaling Pathway Context: Role of Carboxylesterases in Drug Metabolism

Carboxylesterases (CES) are key players in the phase I metabolism of many drugs. They are responsible for the hydrolysis of ester-containing prodrugs into their active forms or the inactivation of active drugs. The activity of these enzymes can significantly influence the pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.

Drug_Metabolism_Pathway cluster_drug Drug Administration cluster_cell Cellular Compartment cluster_effect Pharmacological Effect Prodrug Ester-containing Prodrug (Inactive) CES Carboxylesterases (e.g., CES1, CES2) Prodrug->CES Hydrolysis ActiveDrug Active Drug (Carboxylic Acid) CES->ActiveDrug Alcohol Alcohol Metabolite Target Therapeutic Target ActiveDrug->Target Effect Biological Response Target->Effect

Caption: Role of carboxylesterases in the activation of an ester-containing prodrug.

References

Application Notes and Protocols for Measuring Intracellular pH Changes with Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing coumarin-based fluorescent probes for the sensitive and quantitative measurement of intracellular pH (pHi). Coumarin (B35378) derivatives offer a versatile class of fluorescent indicators with tunable spectral properties, making them valuable tools for studying cellular processes regulated by pH, such as enzyme activity, cell proliferation, apoptosis, and drug resistance.

I. Introduction to Coumarin-Based pH Indicators

Coumarin-based pH probes are small organic molecules whose fluorescence properties change in response to variations in hydrogen ion concentration. This sensitivity arises from pH-dependent structural changes that alter the electronic state of the fluorophore. Many coumarin derivatives exhibit high quantum yields, photostability, and good cell permeability, making them suitable for live-cell imaging and high-throughput screening applications.[1] The core structure of coumarin can be chemically modified to create a range of probes with different pKa values, excitation/emission wavelengths, and cellular localization properties.[2][3][4]

II. Quantitative Data of Selected Coumarin-Based pH Probes

The selection of an appropriate coumarin derivative is critical for accurately measuring pH within the desired physiological or pathological range. The table below summarizes the key photophysical properties of several coumarin-based pH indicators.

Probe NamepKaOptimal pH RangeExcitation Max (nm)Emission Max (nm)Reference
7-Hydroxycoumarin~7.87.0 - 8.5~355~460[5]
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU)~4.94.0 - 6.0~355~460[5]
CS-P4.553.0 - 5.9~443Not Specified[6][7]
3-Amino- and 3-dimethylamino-coumarinsMultipleHighly AcidicNot SpecifiedNot Specified[8][9]
Coumarin-quinoline platform probeNot SpecifiedAcidicNot SpecifiedNot Specified[10]

III. Experimental Protocols

This section provides detailed protocols for measuring intracellular pH using coumarin-based fluorescent probes.

A. Protocol 1: Live-Cell Staining with Coumarin pH Probes

This protocol outlines the general steps for loading coumarin-based pH indicators into live cells for fluorescence microscopy.

Materials:

  • Coumarin-based pH probe (e.g., 7-hydroxycoumarin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the coumarin probe in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the coumarin probe stock solution in the pre-warmed medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times should be optimized for each probe and cell line.[1]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or a suitable imaging buffer to remove any unbound dye.[11]

  • Imaging:

    • Add fresh pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

B. Protocol 2: In Situ Calibration of Intracellular pH

To obtain quantitative pHi measurements, it is essential to perform an in situ calibration for each experiment. This protocol uses the K⁺/H⁺ ionophore nigericin (B1684572) to equilibrate the intracellular and extracellular pH.

Materials:

  • Cells loaded with a coumarin pH probe (from Protocol 1)

  • Calibration Buffers: A series of buffers with known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A common base for these buffers is a high K⁺ solution (e.g., 125 mM KCl, 20 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂).

  • Nigericin stock solution (10 mM in ethanol (B145695) or DMSO)

  • Valinomycin (B1682140) stock solution (10 mM in DMSO) - optional, helps to clamp membrane potential.

Procedure:

  • Prepare Calibration Solutions:

    • For each pH value, prepare a calibration buffer.

    • Just before use, add nigericin to each calibration buffer to a final concentration of 10 µM. If using, add valinomycin to a final concentration of 10 µM.

  • Perform Calibration:

    • After acquiring images of the cells under experimental conditions, replace the imaging medium with the first calibration buffer (e.g., pH 8.0).

    • Incubate for 5 minutes to allow for pH equilibration.

    • Acquire fluorescence images.

    • Repeat this process for each calibration buffer, moving sequentially through the pH range (e.g., from high to low pH).

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest for each calibration pH.

    • For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission or excitation wavelengths.

    • Plot the fluorescence intensity (or ratio) against the corresponding pH value to generate a calibration curve.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa of the probe in the intracellular environment.

    • Use the calibration curve to convert the fluorescence intensity of your experimental samples into absolute pHi values.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell & Probe Preparation cluster_loading Probe Loading cluster_imaging Imaging & Experiment cluster_calibration In Situ Calibration cluster_analysis Data Analysis cell_prep Plate and culture cells to 60-80% confluency loading Incubate cells with probe (1-10 µM) for 15-60 min at 37°C cell_prep->loading probe_prep Prepare coumarin probe stock solution (1-10 mM in DMSO) probe_prep->loading wash1 Wash cells 2-3 times with warm PBS loading->wash1 exp_imaging Acquire baseline fluorescence images wash1->exp_imaging treatment Apply experimental treatment (e.g., drug, stimulus) exp_imaging->treatment post_imaging Acquire images post-treatment treatment->post_imaging add_calib Sequentially add calibration buffers (pH 5.5-8.0) with nigericin post_imaging->add_calib calib_imaging Acquire images at each pH point add_calib->calib_imaging measure_intensity Measure fluorescence intensity calib_imaging->measure_intensity generate_curve Generate calibration curve measure_intensity->generate_curve calculate_phi Calculate intracellular pH generate_curve->calculate_phi

Caption: Workflow for measuring intracellular pH using coumarin derivatives.

Signaling Pathway Influenced by Intracellular pH

signaling_pathway cluster_pHi Intracellular pH (pHi) cluster_notch Notch Signaling Pathway cluster_glycolysis Glycolytic Pathway pHi_high High pHi (Alkalinization) Notch1 Notch1 Protein Expression pHi_high->Notch1 increases GlycolyticEnzymes Expression of Glycolytic Enzymes (e.g., LDHA, PDK1) pHi_high->GlycolyticEnzymes increases pHi_low Low pHi (Acidification) NICD Notch1 Intracellular Domain (NICD) Translocation to Nucleus Notch1->NICD leads to TargetGenes Transcription of Notch Target Genes (e.g., Hes1, Hey1) NICD->TargetGenes activates Lactate Increased Lactate Production GlycolyticEnzymes->Lactate

Caption: Intracellular pH regulation of Notch signaling and glycolysis.[12][13]

References

protocol for preparing 7-acetoxy-4-methylcoumarin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Protocol for Preparing 7-Acetoxy-4-Methylcoumarin Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as 4-methylumbelliferyl acetate (B1210297) (4-MUA), is a widely used fluorogenic substrate for detecting the activity of various esterases, including carboxylesterases and acetylcholinesterase (AChE).[1] Upon enzymatic hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which allows for sensitive quantification of enzyme activity.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in experimental assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for accurate calculations and safe handling.

PropertyValueReference(s)
Synonyms 4-Methylumbelliferyl Acetate, 4-MUA[1][2]
CAS Number 2747-05-9[1][2][3][4]
Molecular Formula C₁₂H₁₀O₄[1][3][4][5]
Molecular Weight 218.21 g/mol [1][4][6]
Appearance White to beige crystalline powder or flakes[3][6][7]
Melting Point 151-154 °C[6]
Solubility DMSO: 20 mg/mL; DMF: 20 mg/mL[1]
Purity >98.0%[6]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a high-concentration stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/High-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • This compound may cause skin, eye, and respiratory irritation.[2]

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, to prevent skin and eye contact.[6][8]

  • Wash hands and exposed skin thoroughly after handling.[6]

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]

Preparation Workflow

The following diagram illustrates the key steps for preparing the stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A 1. Weigh Compound B 2. Add Solvent (DMSO) A->B Precise Amount C 3. Dissolve Completely (Vortex/Sonicate) B->C Calculated Volume D 4. Aliquot into Tubes C->D Homogeneous Solution E 5. Store at -20°C or -80°C D->E Avoid Freeze-Thaw

Caption: A flowchart of the .

Step-by-Step Procedure
  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh: On an analytical balance, carefully weigh the desired amount of the compound into a suitable tube or vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity DMSO to the solid compound. Refer to Table 1 for common concentrations.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the solid is completely dissolved, resulting in a clear solution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in light-protecting microcentrifuge tubes or amber vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots as recommended in Section 4.0.

Stock Solution Calculation Guide

To prepare stock solutions of a specific molarity, use the following formula:

Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × 0.21821

Table 1: Mass of this compound required for common stock concentrations.

Desired ConcentrationVolume of DMSO to Add to 1 mgVolume of DMSO to Add to 5 mgMass for 1 mL Stock
1 mM 4.58 mL22.91 mL0.22 mg
5 mM 0.92 mL4.58 mL1.09 mg
10 mM 0.46 mL2.29 mL2.18 mg
20 mM 0.23 mL1.15 mL4.36 mg

Calculations are based on a molecular weight of 218.21 g/mol . Data is adapted from vendor-supplied tables.[9]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound.

  • Solid Compound: The solid form is stable for at least four years when stored correctly.[1] It is recommended to keep it in a cool (<15°C), dark, and tightly sealed container.[2][6] The compound is known to be light-sensitive.[6]

  • Stock Solutions: For prepared stock solutions in DMSO, the following storage conditions are recommended[9]:

    • -20°C: Stable for up to 1 month.

    • -80°C: Stable for up to 6 months.

Always protect solutions from light and avoid repeated freeze-thaw cycles by using single-use aliquots.

References

Determining Enzyme Kinetics with 7-Acetoxy-4-Methylcoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-4-methylcoumarin is a fluorogenic substrate widely utilized for the continuous kinetic analysis of various hydrolases, particularly carboxylesterases and acetylcholinesterase (AChE).[1] The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU). The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the precise determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). This application note provides detailed protocols and data presentation for the use of this compound in enzyme kinetics studies.

Principle of the Assay

The enzymatic reaction involves the cleavage of the acetyl group from this compound, releasing the fluorescent 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent, with excitation maxima ranging from 330 to 385 nm and an emission maximum between 445-454 nm, depending on the pH.[1] At a neutral pH of 7.4, the excitation maximum is around 370 nm.[1]

Data Presentation

The following table summarizes representative kinetic parameters for enzymes assayed with 4-methylumbelliferyl acetate, a compound structurally and functionally analogous to this compound. These values can serve as a reference for experimental design.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (U/mg)pH OptimumReference
Sialate 9(4)-O-acetylesterase (equine liver)4-Methylumbelliferyl acetate0.13117.4-8.5[]
Sialate 9(4)-O-acetylesterase (bovine brain)4-Methylumbelliferyl acetate240.557.4-8.5[]
Sialate 9(4)-O-acetylesterase (influenza C virus)4-Methylumbelliferyl acetateNot specifiedNot specified7.4-8.5[]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental Protocols

General Protocol for a Continuous Fluorometric Enzyme Kinetic Assay in a 96-Well Microplate

This protocol provides a general framework for determining the kinetic parameters of an esterase using this compound. Specific parameters such as buffer composition, pH, temperature, and substrate concentrations should be optimized for each specific enzyme.

Materials:

  • This compound (Substrate)

  • Enzyme of interest (e.g., Porcine Liver Esterase, Acetylcholinesterase)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Dimethyl Sulfoxide (DMSO) for dissolving the substrate

  • 7-Hydroxy-4-methylcoumarin (4-MU) standard

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for ~370 nm and ~450 nm, respectively.

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Solution: Dilute the enzyme to a working concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • 4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO.

  • 4-MU Standard Curve:

    • Prepare a series of dilutions of the 4-MU standard stock solution in assay buffer in the wells of the 96-well plate. A typical concentration range would be 0-10 µM.

    • Measure the fluorescence of the standards using the same settings as for the kinetic assay.

    • Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) versus the concentration of 4-MU (in µM). The slope of this standard curve will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µmol/min).

  • Enzyme Kinetic Assay:

    • To each well of the 96-well plate, add the appropriate volume of assay buffer.

    • Add varying concentrations of the this compound substrate. This is typically done by adding different volumes of a serial dilution of the substrate stock solution. The final substrate concentrations should bracket the expected Kₘ value.

    • To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

    • Immediately place the microplate in the fluorescence reader, which has been pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

Data Analysis:

  • Calculate Initial Reaction Velocities (V₀):

    • For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

    • Determine the initial linear portion of each curve and calculate the slope. This slope represents the initial velocity (V₀) in RFU/min.

    • Convert V₀ from RFU/min to µmol/min using the slope from the 4-MU standard curve.

  • Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

    • Plot the initial velocity (V₀ in µmol/min) against the substrate concentration ([S] in mM).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Kₘ and Vₘₐₓ.

    Michaelis-Menten Equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Substrate, Enzyme, Buffer) plate_setup Dispense Buffer and Substrate Concentrations into 96-well Plate reagent_prep->plate_setup standard_curve Prepare 4-MU Standard Curve Dilutions read_fluorescence Measure Fluorescence Kinetically standard_curve->read_fluorescence Standard Measurement initiate_reaction Add Enzyme to Initiate Reaction plate_setup->initiate_reaction initiate_reaction->read_fluorescence calc_velocity Calculate Initial Velocities (V₀) read_fluorescence->calc_velocity plot_kinetics Plot V₀ vs. [S] calc_velocity->plot_kinetics fit_model Fit to Michaelis-Menten Equation plot_kinetics->fit_model determine_params Determine Kₘ and Vₘₐₓ fit_model->determine_params signaling_pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pi3k->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream Promotes ple Porcine Liver Esterase (PLE) hydrolyzed_product Hydrolyzed Product ple->hydrolyzed_product lipid_substrate Endogenous Lipid Substrate lipid_substrate->hydrolyzed_product Hydrolysis hydrolyzed_product->pi3k Modulates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in 7-Acetoxy-4-Methylcoumarin Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in 7-acetoxy-4-methylcoumarin (AMC) based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound (AMC) based assays?

This compound (AMC) is a non-fluorescent substrate that, upon enzymatic cleavage of the acetyl group, releases the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). The increase in fluorescence intensity is directly proportional to the enzyme's activity. This principle is widely used to assay the activity of various enzymes, such as hydrolases and lyases.

Q2: What are the typical excitation and emission wavelengths for the fluorescent product?

The fluorescent product, 7-hydroxy-4-methylcoumarin, is typically excited at a wavelength between 360-380 nm, with the emission maximum observed between 440-460 nm.[1] It is crucial to configure the fluorescence plate reader with the correct filter settings for optimal signal detection.

Q3: What are the primary causes of a low signal-to-noise ratio in AMC assays?

A low signal-to-noise ratio can stem from either a weak signal or high background fluorescence. Common causes include suboptimal substrate or enzyme concentrations, inappropriate buffer conditions (pH, ionic strength), compound interference (autofluorescence or quenching), and spontaneous substrate hydrolysis.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can significantly reduce the dynamic range of the assay and mask the true signal from the enzymatic reaction.

Q1: What are the common sources of high background fluorescence?

  • Substrate Instability: Spontaneous hydrolysis of this compound can lead to the release of the fluorescent product, increasing the background signal.[2]

  • Contaminated Reagents: Assay buffers, water, or other reagents may contain fluorescent impurities.[2][3]

  • Autofluorescent Compounds: Test compounds themselves may fluoresce at the excitation and emission wavelengths of 7-hydroxy-4-methylcoumarin.[1]

  • Enzyme Preparation Impurities: The enzyme stock may be contaminated with other enzymes that can act on the substrate.[2]

  • Inappropriate Labware: Certain types of microplates can exhibit intrinsic fluorescence.[2][3]

Q2: How can I troubleshoot high background fluorescence?

A systematic approach involving control experiments is the most effective way to identify the source of high background.

  • "Substrate Only" Control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis.

  • "Buffer Only" Control: Measure the fluorescence of the assay buffer alone to check for contamination.

  • "Compound Only" Control: If screening compounds, measure the fluorescence of the compound in the assay buffer to identify autofluorescence.[1]

  • Plate Reader Settings: Ensure the excitation and emission wavelengths and gain settings are optimized. An excessively high gain will amplify both the signal and the background noise.[4]

Troubleshooting Workflow for High Background Fluorescence

high_background_workflow start High Background Fluorescence Detected check_substrate Run 'Substrate Only' Control start->check_substrate check_buffer Run 'Buffer Only' Control check_substrate->check_buffer Low Signal solution_substrate Prepare Substrate Fresh Store Properly check_substrate->solution_substrate High Signal? check_compound Run 'Compound Only' Control (if applicable) check_buffer->check_compound Low Signal solution_buffer Use High-Purity Reagents Prepare Fresh Buffers check_buffer->solution_buffer High Signal? check_plate Test Different Microplates check_compound->check_plate Low Signal solution_compound Subtract Compound Autofluorescence Use Orthogonal Assay check_compound->solution_compound High Signal? check_enzyme Run 'No Enzyme' Control with Inhibitor check_plate->check_enzyme Low Signal solution_plate Select Low-Fluorescence Plates check_plate->solution_plate High Signal? solution_enzyme Use Highly Purified Enzyme check_enzyme->solution_enzyme High Signal?

Caption: A flowchart for systematically troubleshooting high background fluorescence in AMC assays.

Issue 2: Low Signal Intensity

A weak or absent signal can prevent accurate measurement of enzyme activity.

Q1: What are the potential causes of low signal intensity?

  • Suboptimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and substrate are critical for generating a robust signal.[3]

  • Incorrect Assay Conditions: The pH, temperature, and buffer composition may not be optimal for the enzyme's activity.[5]

  • Presence of Quenchers: Test compounds or components in the sample may absorb the excitation or emission light, a phenomenon known as the inner filter effect or quenching.[1][3]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[5]

  • Incorrect Instrument Settings: Suboptimal wavelength or gain settings on the fluorometer will lead to a weak signal.[5]

Q2: How can I improve low signal intensity?

  • Enzyme and Substrate Titration: Perform titration experiments to determine the optimal concentrations of both the enzyme and substrate. For inhibitor screening, using a substrate concentration at or below the Michaelis-Menten constant (Km) is often recommended.[3]

  • Optimize Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[5]

  • Quenching Counter-Assay: To check for quenching from a test compound, add the compound to a solution of free 7-hydroxy-4-methylcoumarin and measure any decrease in fluorescence.[1]

  • Verify Enzyme Activity: Test the enzyme's activity with a known positive control substrate or a fresh batch of enzyme.[5]

AMC Assay Principle

amc_assay_principle substrate This compound (Non-fluorescent) enzyme Enzyme (e.g., Hydrolase) substrate->enzyme + product 7-Hydroxy-4-methylcoumarin (Highly Fluorescent) enzyme->product Catalyzes fluorescence Fluorescence Signal (Ex: 360-380 nm, Em: 440-460 nm) product->fluorescence Emits assay_optimization goal Optimized Signal-to-Noise Ratio high_signal Maximize Signal goal->high_signal low_background Minimize Background goal->low_background enzyme_opt Optimal Enzyme Concentration high_signal->enzyme_opt substrate_opt Optimal Substrate Concentration high_signal->substrate_opt buffer_opt Optimal Buffer Conditions (pH, Temp) high_signal->buffer_opt reagent_purity High Purity Reagents low_background->reagent_purity plate_selection Low-Fluorescence Plate low_background->plate_selection compound_interference Account for Compound Interference low_background->compound_interference

References

troubleshooting low fluorescence signal in coumarin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coumarin-based fluorescent assays. A systematic approach is crucial to identifying and resolving the root cause of weak or absent fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary areas to investigate when encountering a low fluorescence signal in my coumarin-based assay?

A weak signal is not always indicative of a failed experiment. Several factors can influence fluorescence intensity. The primary areas to investigate include the labeling efficiency (if applicable), the inherent properties of the coumarin (B35378) dye, the local chemical environment, and the instrument setup.[1][2] A systematic troubleshooting approach is essential to pinpoint the issue.[1]

Q2: How can I determine if the low signal is due to poor labeling efficiency with a coumarin dye?

Inefficient labeling is a common cause of low fluorescence.[2] Here’s how to troubleshoot it:

  • Verify Labeling Chemistry: Coumarin dyes are often supplied as amine-reactive N-hydroxysuccinimide (NHS) esters, which target primary amines (e.g., the N-terminus and lysine (B10760008) side chains) on proteins.[2] Ensure your protein has accessible primary amines for labeling.

  • Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[1][2] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for the labeling reagent.[1][2]

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to under-labeling. A common starting point for optimization is a 10- to 20-fold molar excess of the dye.[1][2] Conversely, over-labeling can lead to fluorescence quenching.[1]

  • Assess Dye Quality: Ensure the coumarin dye has been stored correctly, protected from light and moisture, to prevent degradation. It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[2]

Q3: Could the local environment of the coumarin probe be quenching the fluorescence?

Yes, the microenvironment surrounding the coumarin dye can significantly impact its fluorescence.

  • Amino Acid Proximity: Certain amino acid residues, like tryptophan and tyrosine, in close proximity to the dye can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET).[1]

  • Solvent and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH.[3] For example, the fluorescence of 7-hydroxycoumarin is strong at a pH of around 10, while its glucuronide and sulfate (B86663) conjugates show little to no fluorescence.[4]

  • Contaminants: The presence of quenching agents, such as metal ions, in your reagents or solvents can also interfere with the signal.[5]

Q4: Is it possible that my experimental setup is not optimized for coumarin fluorescence?

Proper instrument settings are crucial for detecting the fluorescence signal.

  • Wavelength Selection: Ensure your instrument's excitation and emission wavelengths are correctly set for your specific coumarin derivative.[5] For many 7-hydroxycoumarin derivatives, excitation wavelengths typically range from 300 to 420 nm and emission wavelengths from 350 to 500 nm.[4] Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[4][6]

  • Filter Sets: For fluorescence microscopes, confirm you are using the correct filter cube (exciter, dichroic mirror, and emitter) for the dye's spectral profile.[5]

  • Detector Gain and Exposure: Increase the detector gain or camera exposure time. However, be aware that excessively high gain can increase background noise.[5]

  • Slit Widths: For spectrofluorometers, check that the excitation and emission slit widths are set appropriately. Wider slits increase the signal but decrease spectral resolution.[5]

Q5: Can photobleaching be the cause of my low signal?

Yes, coumarin dyes, like other fluorophores, are susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[1] To minimize photobleaching, protect the labeled components from light during all stages of the experiment, including storage and handling.[2] When using a microscope, use the lowest possible excitation intensity and the shortest exposure time that still provides a detectable signal.[2] For microscopy applications, consider using an anti-fade mounting medium.[1]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Fluorescence Signal

This guide provides a step-by-step workflow to diagnose the cause of a weak fluorescence signal.

G Troubleshooting Workflow for Low Fluorescence Signal start Low Fluorescence Signal Detected check_instrument Step 1: Verify Instrument Settings - Excitation/Emission Wavelengths - Filter Sets - Gain/Exposure Time - Slit Widths start->check_instrument check_reagents Step 2: Assess Reagent Quality & Preparation - Dye Integrity (Storage, Freshness) - Buffer pH & Composition - Solvent Purity check_instrument->check_reagents Settings Correct? check_protocol Step 3: Review Experimental Protocol - Reagent Concentrations - Incubation Times & Temperatures - Washing Steps (if applicable) check_reagents->check_protocol Reagents OK? check_quenching Step 4: Investigate Potential Quenching - Intrinsic Quenching (e.g., by protein) - Extrinsic Quenching (e.g., contaminants) - Photobleaching check_protocol->check_quenching Protocol Followed? solution Signal Restored / Problem Identified check_quenching->solution Quenching Source Identified?

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Guide 2: Understanding Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. It can be caused by a variety of molecular interactions.

G Mechanisms of Fluorescence Quenching cluster_quenching excited_state Coumarin (Excited State) fluorescence Fluorescence (Desired Outcome) excited_state->fluorescence Radiative Decay quenching Quenching Pathways excited_state->quenching Non-Radiative Decay fret FRET (e.g., to Tryptophan) quenching->fret collisional Collisional Quenching (e.g., by metal ions) quenching->collisional photobleaching Photobleaching (Irreversible Degradation) quenching->photobleaching

References

photostability and photobleaching of 7-acetoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-acetoxy-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability and photobleaching of this fluorogenic substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as 4-methylumbelliferyl acetate) is a fluorogenic substrate used to detect the activity of various esterases, including carboxylesterases and acetylcholinesterases.[1] The molecule itself is non-fluorescent. However, upon enzymatic cleavage of the acetate (B1210297) group, it is hydrolyzed to the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-methylumbelliferone).[1]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] While this compound itself is not fluorescent, its product, 7-hydroxy-4-methylcoumarin, is susceptible to photobleaching upon repeated or intense exposure to excitation light. This can lead to a decrease in the fluorescence signal over time, potentially affecting the accuracy and reliability of experimental results.[2]

The primary mechanism of photobleaching involves the excited fluorophore transitioning into a long-lived triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.

Q3: What are the optimal excitation and emission wavelengths for the product of this compound?

The fluorescent product, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), has pH-dependent excitation and emission maxima. At a pH of 8.0, the excitation maximum is around 365 nm, and the emission maximum is approximately 445 nm. It's crucial to determine the optimal wavelengths in your specific experimental buffer system.

Q4: How does the local environment affect the fluorescence and photostability of the fluorescent product?

The fluorescence and photostability of 7-hydroxy-4-methylcoumarin are highly sensitive to its microenvironment:

  • Solvent Polarity: The fluorescence quantum yield and lifetime of coumarin (B35378) derivatives are dependent on solvent polarity.[3]

  • pH: The fluorescence of derivatives with hydroxyl or amino groups, such as 7-hydroxy-4-methylcoumarin, is pH-sensitive due to changes in protonation state.[2]

  • Quenching: The fluorescence can be quenched by proximity to certain amino acid residues (like tryptophan and tyrosine) or the presence of quenchers such as molecular oxygen.[2][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal can arise from several factors throughout the experimental workflow.

Troubleshooting Steps:

  • Confirm Enzymatic Activity: Ensure your enzyme is active and the substrate concentration is appropriate. Include positive and negative controls in your experimental setup.

  • Optimize Buffer Conditions: Verify that the pH of your assay buffer is optimal for both enzyme activity and the fluorescence of 7-hydroxy-4-methylcoumarin.

  • Check Instrument Settings:

    • Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for 7-hydroxy-4-methylcoumarin.

    • Ensure the correct filter sets are being used for fluorescence microscopy.

    • Optimize the detector gain or camera exposure time, being mindful that excessively high settings can increase background noise.

  • Investigate Potential Quenching:

    • High concentrations of the fluorescent product can lead to self-quenching.

    • Ensure there are no quenching agents present in your sample.

Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)

If the fluorescence signal diminishes quickly during measurement, photobleaching is the likely cause.

Troubleshooting Steps:

  • Minimize Exposure to Excitation Light:

    • Reduce the intensity of the excitation light using neutral density filters.

    • Decrease the duration and frequency of image acquisition to the minimum required.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium for microscopy. These reagents work by scavenging free radicals that contribute to photobleaching.

  • Oxygen Scavenging: For live-cell imaging or highly sensitive experiments, consider using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce the dissolved oxygen available to react with the fluorophore.

Quantitative Data on Photostability

Table 1: Photodegradation Quantum Yields of Various Coumarin Dyes

Dye Name Solvent Conditions Photodegradation Quantum Yield (Φ) x 10⁻⁵ Reference
C.I. Disperse Yellow 82 Methanol Anaerobic ~1.5 - 3.5 (concentration dependent) [3]
C.I. Disperse Yellow 82 Ethanol Anaerobic ~1.2 - 3.2 (concentration dependent) [3]
C.I. Disperse Yellow 82 DMF Anaerobic ~3.8 - 5.8 (concentration dependent) [3]

| 7-Hydroxycoumarin | Ethanol | Aerobic | 0.08 (Fluorescence Quantum Yield) |[5] |

Note: The value for 7-Hydroxycoumarin is its fluorescence quantum yield, not its photodegradation quantum yield. Direct comparisons should be made with caution due to variations in experimental setups across different studies.

Experimental Protocols

Generalized Protocol for Assessing Photostability

This protocol outlines the general steps to determine the photodegradation quantum yield of a coumarin-based dye.

  • Solution Preparation: Prepare a stock solution of the coumarin dye in the desired solvent at a known concentration. From this, prepare dilutions in quartz cuvettes to an absorbance of approximately 0.1 at the wavelength of maximum absorbance (λmax).[3]

  • Initial Absorbance Measurement: Measure the initial UV-Vis absorbance spectrum of the sample and record the λmax.[3]

  • Irradiation:

    • Place the cuvette in a temperature-controlled holder.

    • If anaerobic conditions are required, bubble the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen and then seal the cuvette.[3]

    • Irradiate the sample with monochromatic light at or near the λmax. The light source intensity should be determined using a chemical actinometer.[3]

    • Continuously stir the solution during irradiation.[3]

  • Monitoring Photodegradation: At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum. A decrease in absorbance at λmax indicates photodegradation.[3]

  • Data Analysis: Plot the absorbance at λmax as a function of irradiation time to determine the rate of photodegradation. The photodegradation quantum yield can then be calculated based on the rate of degradation and the number of photons absorbed.[3]

Visual Guides

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation NonFluorescent Non-Fluorescent Product S0->NonFluorescent Chemical Reaction S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Fluorescence Fluorescence ROS->NonFluorescent O2 Molecular Oxygen (O₂) O2->ROS

Caption: Simplified Jablonski diagram illustrating the photophysical pathways leading to fluorescence and photobleaching.

Troubleshooting_Workflow start Low/No Fluorescence Signal check_enzyme Is enzyme active? Are controls correct? start->check_enzyme check_buffer Is buffer pH optimal? check_enzyme->check_buffer Yes no_solution Consult Instrument Specialist check_enzyme->no_solution No check_instrument Are instrument settings (λ_ex, λ_em, gain) correct? check_buffer->check_instrument Yes check_buffer->no_solution No check_quenching Is there evidence of quenching? check_instrument->check_quenching Yes check_instrument->no_solution No solution Signal Restored check_quenching->solution No check_quenching->no_solution Yes

Caption: Troubleshooting workflow for diagnosing issues with low or no fluorescence signal.

Experimental_Workflow prep 1. Prepare Dye Solution abs 2. Measure Initial Absorbance (λmax) prep->abs irrad 3. Irradiate Sample at λmax abs->irrad monitor 4. Monitor Absorbance Decrease Over Time irrad->monitor irrad->monitor Repeat at intervals analyze 5. Analyze Data & Calculate Photodegradation Rate monitor->analyze

Caption: Experimental workflow for determining the photostability of a coumarin dye.

References

Technical Support Center: Identifying and Minimizing Fluorescence Quenchers in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to fluorescence quenching in their assays. Find answers to frequently asked questions and detailed guides to identify and minimize the effects of quenchers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[1][2] This occurs when a fluorescent molecule, or fluorophore, interacts with another molecule called a quencher, resulting in a reduction of the emitted light.[3] It's important to distinguish quenching from photobleaching, as quenching is often a reversible process, while bleaching permanently damages the fluorophore.[4]

Q2: What are the common causes and types of fluorescence quenching?

A2: Fluorescence quenching can be caused by various processes, including excited-state reactions, energy transfer, the formation of non-fluorescent complexes, and collisional encounters.[1][2] The primary types of quenching are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy loss.[1][4] This process is dependent on temperature and viscosity.[3][4]

  • Static Quenching: This happens when a fluorophore and a quencher form a non-fluorescent complex in the ground state, before excitation.[4][5]

  • Förster Resonance Energy Transfer (FRET): A dynamic quenching mechanism where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (the quencher).[1][5] This process is highly dependent on the distance between the donor and acceptor.[1][6]

Q3: What are some common fluorescent quenchers encountered in assays?

A3: Several substances can act as fluorescent quenchers in biological and chemical assays. Some of the most common ones include:

  • Molecular Oxygen: A well-known dynamic quencher.[1][]

  • Halide Ions: Such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).[1][4]

  • Heavy Metal Ions: Including copper (Cu²⁺) and iron (Fe³⁺).[4]

  • Nitro Compounds: Often found in chemical libraries.[4]

  • Tryptophan and Tyrosine: These amino acids can act as quenchers.[8]

  • Water and Alcohols: Can act as classic fluorescence quenchers for organic fluorophores.[9]

Q4: How can I identify if quenching is occurring in my assay?

A4: Several indicators can suggest the presence of fluorescence quenching:

  • A decrease in fluorescence intensity that is not attributable to lower fluorophore concentration or instrument settings.

  • Changes in the fluorescence lifetime of the fluorophore can indicate dynamic quenching.[3]

  • Alterations in the absorbance or excitation spectra may suggest static quenching or inner-filter effects.[3]

  • A linear relationship in a Stern-Volmer plot can be indicative of a single type of quenching mechanism.[3]

Q5: How can I differentiate between a true inhibitor and a fluorescence quencher in a drug discovery screen?

A5: This is a critical step in high-throughput screening (HTS) to avoid false positives. Strategies include:

  • Counter-assays: Perform an assay where the compound is tested in the absence of the biological target to see if it still affects the fluorescence signal.[10]

  • Orthogonal Assays: Use a different detection method (e.g., absorbance, luminescence) to confirm the inhibitory activity of the compound.[10]

  • Kinetic Mode Measurement: In many cases, the fluorescence of a quenching compound will not change over time, allowing it to be subtracted out when measuring the reaction rate.[10]

Troubleshooting Guides

Guide 1: My fluorescence signal is lower than expected.

This could be due to a variety of factors, including fluorescence quenching. Follow these steps to troubleshoot the issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Solutions start Low Fluorescence Signal check_conc Verify Fluorophore Concentration start->check_conc check_instrument Check Instrument Settings (Filters, Gain) start->check_instrument check_buffer Analyze Buffer Components for Quenchers start->check_buffer conc_issue Concentration Error: Remake Solutions check_conc->conc_issue instrument_issue Instrument Error: Correct Settings check_instrument->instrument_issue run_control Run Control Assay (without target/enzyme) check_buffer->run_control quencher_issue Quenching by Buffer: Modify Buffer check_buffer->quencher_issue compound_quenching Compound is a Quencher: Perform Counter-Assay run_control->compound_quenching measure_lifetime Measure Fluorescence Lifetime dynamic_quenching Dynamic Quenching: (Lifetime Decreased) measure_lifetime->dynamic_quenching measure_absorbance Measure Absorbance Spectrum static_quenching Static Quenching: (Absorbance Changed) measure_absorbance->static_quenching compound_quenching->measure_lifetime compound_quenching->measure_absorbance

Caption: Troubleshooting workflow for low fluorescence signals.
Guide 2: How to minimize fluorescence quenching in my assay.

Once quenching has been identified, several strategies can be employed to minimize its impact.

G cluster_0 Identified Issue cluster_1 Minimization Strategies cluster_2 Outcomes start Fluorescence Quenching Confirmed change_fluorophore Select a Different Fluorophore start->change_fluorophore modify_buffer Modify Assay Buffer (e.g., remove quenchers) start->modify_buffer lower_conc Lower Dye Concentration start->lower_conc add_surfactant Add Surfactants (for static quenching) start->add_surfactant change_wavelength Use Red-Shifted Dyes start->change_wavelength reduced_quenching Reduced Quenching, Improved Signal change_fluorophore->reduced_quenching modify_buffer->reduced_quenching lower_conc->reduced_quenching add_surfactant->reduced_quenching change_wavelength->reduced_quenching

Caption: Strategies to minimize fluorescence quenching.

Data Presentation

Table 1: Common Fluorescence Quenchers and Their Mechanisms
Quencher ClassExamplesPrimary Quenching Mechanism(s)Notes
Gaseous Molecular Oxygen (O₂)Dynamic (Collisional)Pervasive in aerobic environments; its effect can be temperature-dependent.[4][]
Ions Halides (I⁻, Br⁻, Cl⁻), Heavy Metals (Cu²⁺, Fe³⁺)Dynamic & StaticEfficiency depends on the specific ion and fluorophore combination.[1][4]
Small Organic Molecules Acrylamide, Nitro compoundsDynamic (Collisional)Often used in research to study quenching phenomena.[1]
Biological Molecules Tryptophan, TyrosineStatic & DynamicCan be relevant in protein-based assays.[8]
Solvents Water, AlcoholsDynamicParticularly affects organic fluorophores through vibrational energy transfer.[9]
Self-Quenching High concentrations of fluorophoresStatic (Dimer formation)Occurs when fluorophores aggregate at high concentrations.[1][10]
Table 2: Troubleshooting Experimental Parameters to Reduce Quenching
ParameterRecommended ActionRationale
Fluorophore Choice Select red-shifted fluorophores (longer excitation/emission wavelengths).Fewer library compounds interfere at longer wavelengths, reducing the likelihood of quenching.[11]
Fluorophore Concentration Optimize and use the lowest possible concentration that gives a robust signal.Minimizes self-quenching due to dye aggregation.[10][12]
Assay Buffer Composition Remove or replace known quenching agents (e.g., certain ions).Directly eliminates the source of quenching.
Temperature Lower the temperature.Can reduce the frequency of molecular collisions, thus decreasing dynamic quenching.[4]
Viscosity Increase the viscosity of the medium.Slows diffusion and can reduce the rate of dynamic quenching.
pH and Ionic Strength Optimize for your specific assay.Environmental conditions can influence quenching efficiency.[4]

Experimental Protocols

Protocol 1: Characterizing Quenching using a Stern-Volmer Plot

This protocol helps to determine the type of quenching (dynamic or static) by analyzing the relationship between fluorescence intensity and quencher concentration.

Materials:

  • Fluorophore stock solution

  • Quencher stock solution

  • Assay buffer

  • Fluorometer or plate reader

Procedure:

  • Prepare a series of solutions: In separate tubes or wells, prepare a constant concentration of the fluorophore.

  • Add increasing concentrations of the quencher: To each tube/well, add the quencher to achieve a range of final concentrations. Include a control with no quencher.

  • Equilibrate: Allow the solutions to equilibrate according to your assay's requirements.

  • Measure Fluorescence: Measure the fluorescence intensity (F) of each sample at the appropriate excitation and emission wavelengths. Also, measure the intensity of the control sample (F₀).

  • Plot the data: Plot F₀/F versus the quencher concentration ([Q]).

  • Analyze the plot:

    • A linear plot suggests a single quenching mechanism (either purely dynamic or purely static).[3]

    • An upward curving plot can indicate a combination of static and dynamic quenching.

    • A downward curving plot that plateaus may suggest that only a fraction of the fluorophores is accessible to the quencher.[3]

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis prep_fluorophore Prepare Constant Fluorophore Concentration mix Mix Fluorophore and Quencher prep_fluorophore->mix measure_f0 Measure Fluorescence of Control (F₀) prep_fluorophore->measure_f0 prep_quencher Prepare Serial Dilutions of Quencher prep_quencher->mix measure_f Measure Fluorescence of Samples (F) mix->measure_f calculate_ratio Calculate F₀/F measure_f0->calculate_ratio measure_f->calculate_ratio plot Plot F₀/F vs. [Quencher] calculate_ratio->plot analyze Analyze Stern-Volmer Plot plot->analyze

Caption: Workflow for Stern-Volmer analysis.
Protocol 2: Differentiating Dynamic and Static Quenching with Temperature and Lifetime Measurements

This protocol provides further evidence to distinguish between dynamic and static quenching.

Part A: Temperature Dependence

  • Prepare samples: Prepare two sets of samples as described in Protocol 1.

  • Incubate at different temperatures: Incubate one set at room temperature and the other at an elevated temperature (e.g., 37°C).

  • Measure fluorescence: Measure the fluorescence intensity for both sets.

  • Analyze:

    • Dynamic quenching: The quenching efficiency will likely increase at higher temperatures due to increased collision rates.[4]

    • Static quenching: The quenching efficiency will likely decrease at higher temperatures as the non-fluorescent complex may become less stable.[2]

Part B: Fluorescence Lifetime Measurement

  • Prepare samples: Prepare a sample with the fluorophore alone and another with the fluorophore and the suspected quencher.

  • Measure fluorescence lifetime: Use a time-resolved fluorometer to measure the fluorescence lifetime of both samples.

  • Analyze:

    • Dynamic quenching: The fluorescence lifetime of the fluorophore will decrease in the presence of the quencher.[3]

    • Static quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain unchanged, as the quenched population is non-fluorescent and does not contribute to the measured lifetime.[3]

References

issues with 7-acetoxy-4-methylcoumarin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-acetoxy-4-methylcoumarin (AMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges often encountered with this fluorogenic substrate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (AMC) poorly soluble in aqueous buffers?

A1: this compound is a predominantly non-polar molecule. Its limited number of polar functional groups leads to low solubility in water and aqueous buffers, a common trait for many organic fluorophores.[1]

Q2: What is the recommended first step for dissolving AMC for my experiments?

A2: The most effective method is to first prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous buffer of choice. This approach bypasses the difficulty of directly dissolving solid AMC in aqueous media.[1]

Q3: Which organic solvents are recommended for preparing an AMC stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating AMC stock solutions.[1][2] Other organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used.[3][4][5]

Q4: What is the maximum recommended concentration of the organic co-solvent in the final aqueous working solution?

A4: To prevent potential artifacts in biological assays, it is advisable to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v). Exceeding this limit can affect the experimental system or cause AMC to precipitate.[1]

Q5: How does pH influence the solubility of AMC in aqueous buffers?

A5: While specific data for this compound is limited, the pH of the aqueous buffer can influence the solubility of coumarin (B35378) derivatives. For the related compound 7-amino-4-methylcoumarin, adjusting the pH to a range of 7 to 9 has been noted in some experimental protocols to aid solubility.[1] It is recommended to empirically test a narrow pH range around the physiological pH of your experiment.

Q6: Are there alternative methods to enhance the aqueous solubility of AMC?

A6: Yes, for applications requiring higher concentrations of AMC in an aqueous environment, advanced formulation strategies can be explored. These include the use of co-solvents, cyclodextrins to form inclusion complexes, and the preparation of solid dispersions.[1]

Troubleshooting Guide

Issue: Precipitation occurs when diluting the AMC stock solution into the aqueous buffer.

Possible CauseRecommended Solution
The final concentration of AMC in the aqueous solution surpasses its solubility limit.- Increase the dilution factor to achieve a lower final AMC concentration.- If experimentally permissible, slightly increase the percentage of the organic co-solvent in the final solution.- Gently warm the solution or use sonication to aid in dissolution.[1]
The aqueous buffer is not at an optimal pH for AMC solubility.- Empirically test a small range of pH values for your buffer to see if it improves solubility.

Issue: The aqueous working solution appears cloudy or hazy.

Possible CauseRecommended Solution
Incomplete dissolution of AMC.- Ensure the stock solution is at room temperature before use.- Vortex the working solution immediately and thoroughly after adding the stock solution to promote homogeneity and prevent precipitation.[1]
The AMC has degraded.- Prepare a fresh stock solution. AMC stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AMC Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or amber vials

Procedure:

  • Weigh out the desired amount of AMC powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the AMC is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C in amber vials to protect from light.[2]

Protocol 2: Preparation of a 20 µM AMC Working Solution in Tris-HCl Buffer (pH 7.4)

Materials:

  • 10 mg/mL AMC stock solution in DMSO (from Protocol 1)

  • 0.2 M Tris-HCl buffer, pH 7.4

  • Pipettes and sterile pipette tips

Procedure:

  • Allow the AMC stock solution to thaw and come to room temperature.

  • Add the appropriate volume of the AMC stock solution to the Tris-HCl buffer to achieve a final concentration of 20 µM. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of buffer.

  • Immediately vortex the working solution after adding the stock solution to ensure it is homogenous and to prevent precipitation.[1]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh AMC Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment add_buffer Add Stock to Aqueous Buffer thaw->add_buffer vortex Vortex Immediately add_buffer->vortex use Use in Assay vortex->use

Caption: Workflow for preparing AMC solutions.

G AMC This compound (Non-fluorescent) Enzyme Esterase / Hydrolase AMC->Enzyme Substrate Product 7-Hydroxy-4-methylcoumarin (Highly Fluorescent) Enzyme->Product Catalyzes Hydrolysis Acetate Acetate Enzyme->Acetate

References

Technical Support Center: Optimizing Incubation Time and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incubation time and temperature in their assays.

Frequently Asked Questions (FAQs)

Q1: How does incubation temperature affect assay results?

Incubation temperature is a critical factor that directly influences the rate of enzymatic reactions and binding kinetics in immunoassays. As temperature increases, the kinetic energy of molecules rises, leading to more frequent collisions between enzymes and substrates, or antibodies and antigens.[1] This generally results in a faster reaction rate and a stronger signal. However, excessively high temperatures can cause denaturation of proteins, including enzymes and antibodies, leading to a loss of activity and a decrease in signal.[2] For most enzymatic assays, a 10°C rise in temperature can increase the reaction rate by 50-100% up to the optimal temperature.[2] Conversely, lower temperatures will slow down the reaction rate, which may require longer incubation times to achieve a desired signal level.[3]

Q2: What is the impact of incubation time on assay performance?

Incubation time is the duration allowed for a specific reaction to occur, such as the binding of an antibody to its antigen or the conversion of a substrate by an enzyme. Insufficient incubation time can lead to incomplete reactions, resulting in a weak signal and potentially false-negative results. Conversely, excessively long incubation times can lead to increased background noise, reduced signal-to-noise ratio, and in some cases, can even lead to a "hook effect" in immunoassays, where very high concentrations of the analyte can result in a weaker signal. For cell-based assays, prolonged incubation with a cytotoxic compound will naturally result in lower cell viability, and the IC50 value may decrease with longer incubation times before stabilizing.

Q3: My assay shows high background noise. Could incubation conditions be the cause?

Yes, improper incubation time and temperature can contribute to high background noise. Longer incubation times can sometimes lead to increased non-specific binding of detection reagents to the assay plate or other components.[3] Similarly, high incubation temperatures can sometimes promote non-specific interactions. To troubleshoot this, you can try reducing the incubation time or lowering the temperature. Additionally, ensuring that your blocking steps are optimized and that you are using a high-quality blocking buffer is crucial for minimizing background noise.[4]

Q4: I am observing an "edge effect" in my 96-well plate. How can I prevent this?

The "edge effect," where the outer wells of a microplate show different results from the inner wells, is often caused by uneven temperature distribution across the plate during incubation.[3][4] The outer wells are more susceptible to temperature fluctuations from the incubator environment. To mitigate this, ensure your incubator provides uniform heating. You can also try pre-warming the plate to the incubation temperature before adding reagents. Another common practice is to avoid using the outer wells for critical samples and instead fill them with buffer or media to create a more uniform temperature environment across the plate.

Q5: Should I incubate my ELISA at room temperature or 37°C?

The optimal incubation temperature for an ELISA depends on the specific antibodies and reagents being used. Many commercially available ELISA kits recommend incubation at 37°C to accelerate the binding reaction and reduce the required incubation time. However, room temperature (typically 20-25°C) incubations are also common and can sometimes result in lower background signal and improved precision, although they may require longer incubation periods. It is always best to follow the manufacturer's instructions for a specific ELISA kit. If you are developing a new assay, you will need to empirically determine the optimal incubation temperature.

Troubleshooting Guides

Issue 1: Low or No Signal
Possible Cause Recommended Solution
Incubation time is too short. The binding or enzymatic reaction may be incomplete. Increase the incubation time in increments (e.g., 15-30 minutes) to see if the signal improves.
Incubation temperature is too low. Low temperatures slow down reaction rates. Ensure your incubator is set to the optimal temperature for the assay. Verify the incubator's temperature with a calibrated thermometer.
Reagents not at room temperature. Cold reagents will slow down the reaction. Allow all reagents to equilibrate to room temperature before starting the assay, unless the protocol specifies otherwise.[3][4]
Enzyme or antibody is inactive. Improper storage or handling may have denatured the enzyme or antibody. Use a new lot of reagents and ensure they are stored at the recommended temperature.
Issue 2: High Signal or Saturated Results
Possible Cause Recommended Solution
Incubation time is too long. Excessive incubation can lead to an overly strong signal that is outside the linear range of the assay. Reduce the incubation time.
Incubation temperature is too high. High temperatures can excessively increase the rate of an enzymatic reaction. Lower the incubation temperature to bring the signal within the detectable range.
Substrate incubation is too long. For assays with an enzymatic reporter, the substrate development step is time-sensitive. Stop the reaction earlier to prevent signal saturation.
Concentration of detection reagents is too high. If the signal is consistently saturated, you may need to optimize the concentration of your detection antibody or enzyme conjugate.
Issue 3: High Variability Between Replicates
Possible Cause Recommended Solution
Uneven temperature across the plate (Edge Effect). As mentioned in the FAQs, this is a common issue. Use a water bath for incubation or avoid using the outer wells of the plate for samples. Ensure the incubator has good air circulation.
Inconsistent timing of reagent addition or reaction stopping. Use a multichannel pipette to add reagents to all wells as simultaneously as possible. Similarly, when stopping a reaction, do so consistently across the plate.
Evaporation from wells. During long incubations, especially at higher temperatures, evaporation can concentrate the reactants in the wells, leading to variability. Use plate sealers to prevent evaporation.
Pipetting errors. Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Quantitative Data Summaries

Table 1: Illustrative Example of Incubation Temperature Effect on ELISA OD Values

This table demonstrates how varying the incubation temperature can affect the optical density (OD) values in a typical sandwich ELISA. The data shows that the signal increases with temperature up to an optimal point (37°C in this case), after which the signal begins to decrease due to potential denaturation of the antibody or enzyme.

Incubation Temperature (°C)Average OD at 450 nm (Positive Control)Standard Deviation
40.2500.021
25 (Room Temperature)1.2500.098
372.5000.150
422.1000.180
500.9500.110
Table 2: Illustrative Example of Incubation Time Effect on Signal-to-Noise Ratio in a Biochemical Assay

This table illustrates the impact of varying the substrate incubation time on the signal-to-noise (S/N) ratio in a generic biochemical assay. As the incubation time increases, the signal from the positive control increases. However, the background noise also increases over time. The optimal incubation time is the point at which the S/N ratio is maximized.

Incubation Time (minutes)Signal (Positive Control)Noise (Negative Control)Signal-to-Noise Ratio
55005010
15150010015
30300025012
6050006008.3
120700012005.8

Experimental Protocols

Protocol 1: Determining Optimal Incubation Temperature for an ELISA

This protocol describes a method for determining the optimal incubation temperature for a sandwich ELISA by testing a range of temperatures.

  • Plate Coating: Coat a 96-well microplate with the capture antibody according to your standard protocol.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample/Standard Addition: Add your positive control and a blank (assay buffer) to multiple wells across the plate.

  • Incubation at Different Temperatures: Place the plate in a temperature-controlled environment. To test a range of temperatures, you can use multiple incubators set to different temperatures (e.g., 4°C, 25°C, 37°C, and 42°C). Ensure each temperature condition is tested in triplicate. Incubate for a fixed period (e.g., 1 hour).

  • Washing: Wash the plate according to your standard protocol.

  • Detection Antibody Addition: Add the detection antibody and incubate for a fixed time at a single, consistent temperature (e.g., room temperature) for all conditions to isolate the effect of the sample incubation temperature.

  • Enzyme-Conjugate Addition: Add the enzyme-conjugated streptavidin (or equivalent) and incubate.

  • Substrate Addition and Signal Development: Add the substrate and allow the color to develop.

  • Stop Reaction and Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the average absorbance and standard deviation for each temperature. The optimal temperature is the one that provides the highest signal with an acceptable background.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for a cell-based cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.

  • Cell Adhesion: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Treat the cells with a concentration of your test compound that is expected to be near the IC50 value. Include untreated control wells.

  • Incubation for Various Durations: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Endpoint Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Data Analysis: For each time point, calculate the percent cell viability relative to the untreated control. The optimal incubation time is typically the point at which the cytotoxic effect has reached a plateau, indicating that the drug has had sufficient time to exert its effect.

Visualizations

logical_relationship cluster_factors Controllable Factors cluster_impact Primary Impact cluster_outcome Assay Outcome Incubation_Time Incubation Time Reaction_Kinetics Reaction Kinetics (Binding/Enzymatic) Incubation_Time->Reaction_Kinetics Influences completeness Background_Noise Background Noise Incubation_Time->Background_Noise Long times can increase non-specific binding Incubation_Temperature Incubation Temperature Incubation_Temperature->Reaction_Kinetics Influences rate Protein_Stability Protein Stability (Enzyme/Antibody) Incubation_Temperature->Protein_Stability High temps cause denaturation Incubation_Temperature->Background_Noise High temps can increase non-specific binding Signal_Intensity Signal Intensity Reaction_Kinetics->Signal_Intensity Protein_Stability->Signal_Intensity Affects active concentration Signal_to_Noise Signal-to-Noise Ratio Signal_Intensity->Signal_to_Noise Background_Noise->Signal_to_Noise

Caption: Logical relationship of incubation parameters and assay outcome.

experimental_workflow start Start: Define Assay Parameters prepare_reagents Prepare Reagents and Samples start->prepare_reagents setup_assays Set up Assay with Varying Incubation Time/Temperature prepare_reagents->setup_assays incubate Incubate Under Defined Conditions setup_assays->incubate measure_signal Measure Assay Signal (e.g., OD, Fluorescence) incubate->measure_signal analyze_data Analyze Data (e.g., S/N Ratio, IC50) measure_signal->analyze_data determine_optimum Determine Optimal Incubation Conditions analyze_data->determine_optimum Successful troubleshoot Troubleshoot Unexpected Results analyze_data->troubleshoot Unsuccessful troubleshoot->setup_assays Re-optimize

Caption: Workflow for optimizing incubation time and temperature.

References

Validation & Comparative

Validating Enzyme Inhibition Assays: A Comparative Guide to 7-Acetoxy-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of enzyme inhibition assays is crucial for generating reliable and reproducible data. This guide provides a comprehensive comparison of 7-acetoxy-4-methylcoumarin (AMC) as a fluorogenic substrate for validating enzyme inhibition assays, with a focus on acetylcholinesterase (AChE) and chymotrypsin (B1334515). We present a comparative analysis of AMC with other common substrates, supported by experimental data and detailed protocols.

Principle of AMC-Based Enzyme Assays

This compound is a non-fluorescent molecule that, upon enzymatic hydrolysis of its acetate (B1210297) group, releases the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The rate of increase in fluorescence is directly proportional to the enzyme's activity. This characteristic makes AMC a valuable tool for continuous, high-sensitivity monitoring of enzyme kinetics and for high-throughput screening of potential inhibitors.

Comparative Performance of this compound

The suitability of a substrate for an enzyme inhibition assay is determined by its kinetic parameters, sensitivity, and compatibility with assay conditions. Below is a comparison of AMC with commonly used alternative substrates for acetylcholinesterase and chymotrypsin.

Acetylcholinesterase (AChE) Inhibition Assays

A prevalent method for measuring AChE activity is the colorimetric Ellman's assay, which uses acetylthiocholine (B1193921) (ATC) as a substrate. The reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) produces a yellow-colored product. While widely used, this method can be susceptible to interference from colored compounds and those that react with thiols.

Table 1: Comparison of Substrates for Acetylcholinesterase Assays

FeatureThis compound (AMC)Acetylthiocholine (ATC)
Detection Method FluorometricColorimetric
Principle Enzymatic hydrolysis releases a fluorescent product.Enzymatic hydrolysis produces thiocholine, which reacts with a chromogenic reagent (DTNB).
Excitation/Emission (nm) ~360 / ~450Not Applicable
Absorbance (nm) Not Applicable412
Advantages High sensitivity, low interference from colored compounds, continuous assay format.Well-established method, readily available reagents.
Disadvantages Potential for interference from fluorescent compounds, requires a fluorescence plate reader.Interference from colored and thiol-reactive compounds, indirect measurement of enzyme activity.
Typical Km Data not readily available in searched literature.~0.08 mM for human AChE[1]
IC50 of Donepezil (B133215) Data not readily available in searched literature.~0.021 µM to 53.6 ng/mL (in vivo plasma)[2][3]
Chymotrypsin Inhibition Assays

A common colorimetric substrate for chymotrypsin is N-Succinyl-L-phenylalanine p-nitroanilide (SUPNA). Enzymatic cleavage of SUPNA releases p-nitroaniline, a yellow product. Similar to the Ellman's assay, this method can be affected by colored compounds.

Table 2: Comparison of Substrates for Chymotrypsin Assays

FeatureThis compound (AMC)N-Succinyl-L-phenylalanine p-nitroanilide (SUPNA)
Detection Method FluorometricColorimetric
Principle Enzymatic hydrolysis releases a fluorescent product.Enzymatic hydrolysis releases a colored product.
Excitation/Emission (nm) ~380 / ~460[4][5]Not Applicable
Absorbance (nm) Not Applicable410[6]
Advantages High sensitivity, suitable for continuous monitoring.Simple and cost-effective.
Disadvantages Requires a fluorescence plate reader, potential for fluorescent interference.Lower sensitivity compared to fluorometric assays, interference from colored compounds.
Typical Km Data not readily available in searched literature.~0.05 mM
IC50 of Chymostatin Data not readily available in searched literature.Data not readily available in searched literature.

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible results.

Acetylcholinesterase Inhibition Assay using this compound

While a specific, validated protocol for an AChE inhibition assay using AMC was not found in the searched literature, a general protocol can be adapted from existing fluorometric assays.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • This compound (AMC)

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Inhibitor of interest (e.g., Donepezil)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AMC in DMSO.

    • Prepare a working solution of AChE in assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay:

    • To each well of the microplate, add 20 µL of the inhibitor dilution (or buffer for control).

    • Add 20 µL of the AChE working solution to all wells except the blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the AMC working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) kinetically over a period of time (e.g., 30 minutes) at the assay temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Chymotrypsin Inhibition Assay using a Fluorogenic Substrate[4][5]

This protocol is adapted from a commercially available chymotrypsin activity assay kit.

Materials:

  • Chymotrypsin

  • Fluorogenic Chymotrypsin Substrate (e.g., Suc-LLVY-AMC)

  • Chymotrypsin Assay Buffer

  • Inhibitor of interest (e.g., Chymostatin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a working solution of chymotrypsin in assay buffer.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay:

    • Add 5-20 µL of the sample (or purified chymotrypsin) to each well.

    • For inhibitor wells, add the desired concentration of the inhibitor. For control wells, add assay buffer.

    • Adjust the volume in each well to 50 µL with assay buffer.

    • Prepare a reaction mix containing the chymotrypsin substrate and activator (if required by the kit).

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Measurement:

    • Immediately record the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) in kinetic mode at 30-second intervals for 30-60 minutes at 25°C.[4][5]

  • Data Analysis:

    • Calculate the reaction rate from the linear phase of the fluorescence curve.

    • Determine the percent inhibition and calculate the IC50 value as described for the AChE assay.

Visualizing the Workflow and Enzymatic Reaction

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

Enzymatic_Reaction_AMC Enzymatic Hydrolysis of this compound AMC This compound (Non-fluorescent) Enzyme Enzyme (e.g., AChE, Chymotrypsin) AMC->Enzyme Substrate Binding Product 7-Hydroxy-4-methylcoumarin (Fluorescent) Enzyme->Product Catalysis Acetate Acetate Enzyme->Acetate

Enzymatic hydrolysis of AMC.

Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis Prepare Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Dispense Reagents Dispense Inhibitor and Enzyme into Microplate Prepare Reagents->Dispense Reagents Pre-incubate Pre-incubate at Assay Temperature Dispense Reagents->Pre-incubate Initiate Reaction Add Substrate to Initiate Reaction Pre-incubate->Initiate Reaction Kinetic Measurement Measure Fluorescence Kinetically Initiate Reaction->Kinetic Measurement Data Analysis Calculate Reaction Rates, % Inhibition, and IC50 Kinetic Measurement->Data Analysis

General workflow for an enzyme inhibition assay.

Conclusion

References

A Comparative Guide to 7-Acetoxy-4-Methylcoumarin and Fluorescein Diacetate for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cell biology and drug development, the accurate assessment of cell viability is a cornerstone of experimental success. Fluorogenic esterase substrates, which are converted into fluorescent molecules by the metabolic activity of living cells, provide a powerful tool for this purpose. This guide offers an objective comparison between two such common probes: 7-acetoxy-4-methylcoumarin (7-AMC) and fluorescein (B123965) diacetate (FDA), detailing their mechanisms, performance characteristics, and experimental protocols.

Mechanism of Action: Probing Esterase Activity

Both 7-AMC and FDA are non-fluorescent, cell-permeable compounds. Their utility in viability assays hinges on a shared principle: the presence of active intracellular esterases in living cells.[1] In viable cells with intact plasma membranes, these enzymes hydrolyze the acetate (B1210297) groups from the precursor molecules.[2] This enzymatic cleavage releases the fluorescent products: the blue-fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) from 7-AMC, and the green-fluorescent fluorescein from FDA.[3][4] These fluorescent molecules accumulate within the cell, and the resulting signal intensity is directly proportional to the enzymatic activity, which serves as a proxy for the number of viable cells.[5]

G cluster_cell Viable Cell Cytoplasm (Intact Membrane) esterases Intracellular Esterases hmc 7-Hydroxy-4-methylcoumarin (Blue Fluorescence) esterases->hmc Hydrolysis fluorescein Fluorescein (Green Fluorescence) esterases->fluorescein Hydrolysis amc_ext This compound (Non-fluorescent) amc_ext->esterases Diffusion fda_ext Fluorescein Diacetate (FDA) (Non-fluorescent) fda_ext->esterases Diffusion

Figure 1. Enzymatic activation of 7-AMC and FDA in a viable cell.

Performance Comparison

The choice between 7-AMC and FDA depends on the specific experimental requirements, including instrumentation, cell type, and the need for multiplexing with other fluorescent probes. While both are effective, they possess distinct characteristics that can influence assay outcomes.

Key Differences:

  • Fluorescence Profile: 7-AMC's product emits blue fluorescence, whereas FDA's product emits green fluorescence. This is a critical consideration for compatibility with available filter sets on microscopes or plate readers and for avoiding spectral overlap in multi-color imaging experiments.

  • Signal Retention: Fluorescein, the product of FDA hydrolysis, is known to leak from viable cells over time, which can lead to an underestimation of viability.[6] Coumarin-based dyes may offer better intracellular retention.

  • pH Sensitivity: The fluorescence of fluorescein is highly sensitive to pH and decreases in acidic environments.[7] The fluorescence of 7-hydroxy-4-methylcoumarin is also pH-dependent, with different excitation maxima at varying pH levels.[3] This sensitivity can be a confounding factor in experiments where cellular treatments induce changes in intracellular pH.

  • Background Signal: FDA is susceptible to spontaneous, non-enzymatic hydrolysis, which can increase background fluorescence.[8][9] This is particularly problematic in complex media containing components like tryptone, peptone, or yeast extract, which can promote this hydrolysis in the absence of live cells.[8][9]

Quantitative Data Summary

The following table summarizes the key performance characteristics of each probe.

FeatureThis compound (7-AMC)Fluorescein Diacetate (FDA)
Common Name 4-Methylumbelliferyl Acetate (4-MUA)FDA
Principle Fluorogenic substrate for intracellular esterases[3][10]Fluorogenic substrate for intracellular esterases[5]
Precursor State Non-fluorescentNon-fluorescent[2]
Fluorescent Product 7-Hydroxy-4-methylcoumarin (HMC)Fluorescein
Excitation (Ex) ~370 nm (pH 7.4), ~385 nm (pH 10.4)[3]~490 nm[2]
Emission (Em) ~445-454 nm[3]~515-525 nm
Fluorescence Color BlueGreen
Advantages - Different spectral properties for multiplexing[7]- Generally considered more photostable than fluorescein[7]- Widely used and well-documented[4]- Bright fluorescence signal- Compatible with standard FITC filter sets
Limitations - Fluorescence is pH-dependent[3]- Lower quantum yield compared to fluorescein- Product (fluorescein) can leak from cells[6]- Fluorescence is highly pH-sensitive[7]- Prone to spontaneous hydrolysis, causing high background[8][9]

Experimental Protocols

Below are generalized protocols for performing cell viability assays using 7-AMC and FDA. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

Protocol 1: Cell Viability Assay with this compound (7-AMC)

This protocol is adapted from general procedures for fluorogenic esterase substrates.

Materials:

  • This compound (7-AMC)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Cells cultured in appropriate microplates (e.g., 96-well, black-walled plates for fluorescence)

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters (e.g., Ex: 370 nm, Em: 450 nm)

Procedure:

  • Prepare Stock Solution: Dissolve 7-AMC in DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.[11]

  • Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed PBS or culture medium to a final working concentration (typically in the range of 1-10 µM).[11] The optimal concentration should be determined empirically.

  • Cell Preparation: Culture cells in a 96-well plate to the desired density. After experimental treatment, carefully remove the culture medium.

  • Wash Cells: Gently wash the cells once with 100 µL of pre-warmed PBS to remove any residual medium that could interfere with the assay.

  • Dye Loading: Add 50-100 µL of the 7-AMC working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[11]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader or visualize using a fluorescence microscope with filter sets appropriate for blue fluorescence.

Protocol 2: Cell Viability Assay with Fluorescein Diacetate (FDA)

This protocol is a standard method for assessing viability, often used in combination with propidium (B1200493) iodide (PI) to simultaneously stain dead cells.[4][12]

Materials:

  • Fluorescein Diacetate (FDA)

  • Acetone, anhydrous

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured in appropriate microplates or on coverslips

  • Fluorescence microplate reader or fluorescence microscope with FITC filter set (Ex: 490 nm, Em: 520 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution by dissolving 5 mg of FDA in 1 mL of acetone.[4][12] Store this stock solution at -20°C.

  • Prepare Working Solution: The staining solution should always be freshly prepared.[12] Dilute the FDA stock solution in PBS or serum-free medium to a final concentration (e.g., for a 5 ml final volume, use 8 µl of the 5 mg/ml stock).[4]

  • Cell Preparation: After experimental treatment, remove the culture medium from the cells.

  • Wash Cells: Gently wash the cells with PBS.

  • Dye Loading: Add 100 µL of the freshly prepared FDA working solution to each well of a 96-well plate.

  • Incubation: Incubate at room temperature for 4 to 5 minutes in the dark.[4][12]

  • Wash and Measure: Remove the staining solution, wash the cells with PBS, and add fresh PBS or medium without serum to the wells.[12] Immediately measure the green fluorescence.

General Experimental Workflow

Regardless of the chosen probe, the overall workflow for a plate reader-based cell viability assay follows a consistent series of steps, from cell seeding to final data analysis.

G A 1. Seed Cells in Microplate B 2. Apply Experimental Treatment (e.g., Drug Compounds) A->B C 3. Prepare Fresh Dye Working Solution (7-AMC or FDA) B->C D 4. Wash Cells and Incubate with Dye C->D E 5. Measure Fluorescence Signal (Plate Reader or Microscope) D->E F 6. Analyze Data (Normalize to Controls) E->F

Figure 2. Standard workflow for a fluorogenic cell viability assay.

Conclusion

Both this compound and fluorescein diacetate are valuable reagents for measuring cell viability through intracellular esterase activity. The primary distinction lies in their spectral properties and performance limitations.

  • Choose Fluorescein Diacetate (FDA) for standard, high-throughput green fluorescence assays where cost and signal brightness are key, and potential issues like leakage and pH sensitivity can be controlled or are not significant concerns.

  • Choose this compound (7-AMC) for experiments requiring blue fluorescence, such as multiplexing with green or red probes, or in assays where higher photostability is advantageous.[7]

Ultimately, the optimal choice requires careful consideration of the specific biological question, cell system, and available instrumentation. Empirical validation is always recommended to ensure the selected probe provides the most reliable and accurate measure of cell viability for your research.

References

A Head-to-Head Comparison of Coumarin-Based Fluorescent Probes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount to experimental success. Coumarin (B35378) derivatives stand out as a versatile and robust class of fluorophores, prized for their strong fluorescence, high quantum yields, and the ease with which their structure can be modified for specific applications in sensing and bioimaging.[1] This guide provides an objective, data-driven comparison of various coumarin-based probes, complete with experimental protocols and visual workflows to aid in informed decision-making.

Coumarin-based probes are built on a benzopyran-2-one ring system.[2] Their fluorescence mechanisms, primarily driven by Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), can be fine-tuned by adding different functional groups.[1][3][4] These modifications alter the probe's photophysical properties, such as excitation and emission wavelengths, allowing for the rational design of sensors for a wide array of analytes and biological environments.[3]

Quantitative Comparison of Coumarin-Based Probes

The following table summarizes the key photophysical properties and applications of several distinct coumarin-based probes, compiled from various sources to provide a standardized comparison.

Probe NameTarget Analyte / ApplicationExcitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (ΦF)Key Features & Advantages
7-Hydroxy-4-methylcoumarin General purpose fluorophore, pH indicator~360~450High in aqueous environmentsExcellent general-purpose probe with sensitivity to pH.[1]
Coumarin 6 Cell Tracking, Lipids & Membranes~450-460~500-505~0.78 (in ethanol)Lipophilic dye ideal for partitioning into cell membranes and tracking studies.[5][]
3-Acetamidocoumarin Reactive Oxygen Species (ROS)Not specifiedNot specifiedNot specified"Turn-on" probe for detecting ROS, particularly hydroxyl radicals (•OH).[7]
4-AAU Bacterial Enzyme DetectionNot specifiedNot specifiedSignificantly improved vs. 4-MUSuperior aqueous solubility (0.81 mg/mL) and quantum yield compared to the standard 4-MU probe for detecting bacteria like E. coli.[8]
Naphthalimide-Coumarin (Probe L) Copper Ions (Cu²⁺)412465Not specifiedRatiometric sensor for Cu²⁺, enabling naked-eye detection and bioimaging applications.[9][10]
Benzo[g]coumarins In Vivo ImagingRed-shiftedRed/Far-redNot specifiedExtended π-conjugated system results in large Stokes shifts and red-shifted emissions, ideal for deep-tissue imaging.[1]
SWJT-14 Biothiols (Cys, Hcy, GSH)380 / 460 / 490470 / 550 / 5530.028 / 0.0137 / 0.002Enables differentiated detection of cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) through distinct fluorescent responses.[11]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the evaluation process is crucial for understanding and applying these probes effectively.

cluster_pathway Generalized 'Turn-On' Probe Signaling Pathway Analyte Target Analyte (e.g., Metal Ion, ROS) Complex Probe-Analyte Complex (Highly Fluorescent) Analyte->Complex Binding Event Probe_Off Coumarin Probe (Non-fluorescent/Quenched) Probe_Off->Complex Emission Fluorescence Emission (λem) Complex->Emission Excitation Excitation Light (λex) Excitation->Complex

Caption: A generalized signaling pathway for a "turn-on" coumarin-based fluorescent probe.

cluster_workflow Typical Workflow for Evaluating a New Coumarin Probe Synthesis Probe Synthesis & Purification Characterization Photophysical Characterization (λex, λem, ΦF, Stokes Shift) Synthesis->Characterization Selectivity Selectivity & Sensitivity Assay (Titration with analyte vs. interferents) Characterization->Selectivity Cell_Culture Cell Culture & Seeding Selectivity->Cell_Culture Staining Cell Staining & Incubation Cell_Culture->Staining Imaging Fluorescence Microscopy (e.g., Confocal) Staining->Imaging Analysis Image & Data Analysis Imaging->Analysis

References

A Comparative Guide: Cross-Validation of 7-Acetoxy-4-Methylcoumarin Assays with Colorimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate assay method is critical for generating reliable and reproducible data. This guide provides an objective cross-validation of the fluorometric 7-acetoxy-4-methylcoumarin (7-AMC) assay with commonly used colorimetric methods for enzyme activity measurement. We present a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research.

Principles of Detection

This compound (7-AMC) Assay: This fluorometric assay utilizes a non-fluorescent substrate, this compound. In the presence of certain enzymes, such as esterases, the acetoxy group is cleaved, releasing the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU). The resulting fluorescence intensity is directly proportional to the enzyme's activity and can be measured with high sensitivity using a fluorometer.

Colorimetric Assays (e.g., MTT, Resazurin): These assays rely on a visible color change to measure cellular metabolic activity, which can be indicative of enzyme activity. In the MTT assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1][2] Similarly, the resazurin (B115843) assay uses a blue dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.[3] The amount of colored product formed is proportional to the number of viable cells and their metabolic (enzymatic) activity.[1][3]

Performance Comparison

The choice between a fluorometric and a colorimetric assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and instrumentation availability. Fluorometric assays, like the 7-AMC assay, generally offer higher sensitivity compared to colorimetric methods.

Below is a summary of the key performance characteristics of a 7-AMC-based fluorometric assay compared to a generic colorimetric assay.

Table 1: General Assay Characteristics

FeatureThis compound Assay (Fluorometric)Colorimetric Assay (e.g., MTT, Resazurin)
Detection Method FluorescenceAbsorbance (Color Change)
Instrumentation Fluorometer / Fluorescence Plate ReaderSpectrophotometer / Absorbance Plate Reader
Excitation/Emission (nm) ~360 / ~450Not Applicable
Absorbance Wavelength (nm) Not Applicable~570 (MTT), ~570 (Resazurin)

Table 2: Validation Parameter Comparison

Validation ParameterThis compound Assay (Fluorometric)Colorimetric Assay (e.g., MTT)
Sensitivity
Limit of Detection (LOD)Low nM to pM rangeLow µM range
Limit of Quantification (LOQ)Low nM rangeµM range
Linearity (Typical Range) 0.1 - 10 µM (product concentration)1 - 100 µM (product concentration)
Precision (%RSD)
Repeatability (Intra-assay)< 5%< 10%
Intermediate Precision (Inter-assay)< 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are generalized protocols for the 7-AMC assay for esterase activity and the MTT colorimetric assay for metabolic activity.

Protocol 1: this compound (7-AMC) Esterase Assay

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Substrate Stock Solution: 10 mM this compound in DMSO.

  • Enzyme Solution: Purified esterase or cell lysate containing esterase activity in assay buffer.

  • Standard Stock Solution: 1 mM 7-hydroxy-4-methylcoumarin in DMSO.

2. Instrumentation:

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm.

3. Assay Procedure:

  • Prepare a standard curve by making serial dilutions of the 7-hydroxy-4-methylcoumarin standard stock solution in assay buffer.

  • Add 50 µL of the enzyme solution or cell lysate to each well of a black, clear-bottom 96-well plate.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution to each well. The final substrate concentration should be optimized based on the enzyme's Km value.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, protected from light.

  • Measure the fluorescence intensity at Ex/Em = 360/450 nm.

  • Calculate the enzyme activity by converting the rate of fluorescence increase to the concentration of product formed using the standard curve.

Protocol 2: MTT Colorimetric Assay

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium for the cells being assayed.

  • MTT Solution: 5 mg/mL MTT in sterile PBS.[1]

  • Solubilization Solution: 0.01 M HCl in 10% SDS solution or acidified isopropanol.[4][5]

2. Instrumentation:

  • Absorbance microplate reader capable of reading at 570 nm.[1]

3. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium and incubate overnight.[4]

  • Treat cells with the test compound and incubate for the desired period.

  • Add 10 µL of the MTT solution to each well.[4]

  • Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[4]

  • Add 100 µL of the solubilization solution to each well.[4]

  • Incubate at 37°C for 4 hours to overnight to dissolve the formazan crystals.[2][4]

  • Mix each sample thoroughly by pipetting.

  • Read the absorbance at 570 nm.[4]

Visualizing the Methodologies

To better illustrate the underlying principles and workflows, the following diagrams have been generated.

G cluster_0 7-AMC Assay Signaling Pathway This compound\n(Non-fluorescent Substrate) This compound (Non-fluorescent Substrate) Enzyme\n(e.g., Esterase) Enzyme (e.g., Esterase) This compound\n(Non-fluorescent Substrate)->Enzyme\n(e.g., Esterase) 7-Hydroxy-4-methylcoumarin\n(Fluorescent Product) 7-Hydroxy-4-methylcoumarin (Fluorescent Product) Enzyme\n(e.g., Esterase)->7-Hydroxy-4-methylcoumarin\n(Fluorescent Product) Cleavage Fluorescence Detection\n(Ex: ~360nm, Em: ~450nm) Fluorescence Detection (Ex: ~360nm, Em: ~450nm) 7-Hydroxy-4-methylcoumarin\n(Fluorescent Product)->Fluorescence Detection\n(Ex: ~360nm, Em: ~450nm) G cluster_1 Colorimetric Assay Principle (MTT) MTT\n(Yellow, Water-soluble) MTT (Yellow, Water-soluble) Mitochondrial Dehydrogenases\n(in viable cells) Mitochondrial Dehydrogenases (in viable cells) MTT\n(Yellow, Water-soluble)->Mitochondrial Dehydrogenases\n(in viable cells) Reduction Formazan\n(Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases\n(in viable cells)->Formazan\n(Purple, Insoluble) Solubilization Solubilization Formazan\n(Purple, Insoluble)->Solubilization Colored Solution\n(Absorbance at ~570nm) Colored Solution (Absorbance at ~570nm) Solubilization->Colored Solution\n(Absorbance at ~570nm) G cluster_2 General Experimental Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Assay Setup (96-well plate) A->B C Reaction Incubation (Time, Temperature) B->C D Signal Detection (Fluorescence or Absorbance) C->D E Data Analysis (Standard Curve, Activity Calculation) D->E

References

A Comparative Analysis of Quantum Yields for Various Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantum yields of several widely used fluorescent probes. The data presented is supported by established experimental protocols, offering a comprehensive resource for selecting the optimal probe for your research needs.

Data Presentation: A Comparative Overview of Fluorescent Probe Quantum Yields

The following table summarizes the quantum yield (Φ), maximum excitation wavelength (λ_ex), and maximum emission wavelength (λ_em) for a selection of common fluorescent probes. It is crucial to note that the quantum yield of a fluorophore is highly sensitive to its environment; therefore, the solvent used for each measurement is specified.

Fluorescent ProbeQuantum Yield (Φ)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Solvent
Fluorescein0.925 ± 0.015[1]~490~5150.1 N NaOH
Fluorescein0.79[2][3]425[2]~515Ethanol
Rhodamine B0.31[4]~560~580Water
Rhodamine B0.70[5]510[5]~580Ethanol
Rhodamine B0.65[6]~555~580Basic Ethanol
Rhodamine 6G0.950 ± 0.015[1]~530~555Ethanol
Cy30.15[7]~550~570Not Specified
Cy50.27[7]~650~670Not Specified
Cy5.50.28[7]675694Not Specified
Cy70.28[7]743767Not Specified
Cadmium Selenide (CdSe) Quantum DotsUp to 90%Size-dependentSize-dependentNot Specified
Perovskite Quantum DotsApproaching 100%Size-dependentSize-dependentNot Specified

Experimental Protocols: Measuring Fluorescence Quantum Yield

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[8] The two primary methods for measuring the fluorescence quantum yield are the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the most common approach and involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample being tested.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same spectroscopic grade solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[3]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters for all measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The quantum yield of the unknown sample (Φx) is calculated using the following equation:

    Φx = Φst * (mx / mst) * (nx2 / nst2)

    Where:

    • Φst is the quantum yield of the standard.

    • mx and mst are the slopes of the linear fits for the unknown and standard, respectively.

    • nx and nst are the refractive indices of the solvents used for the unknown and standard, respectively.

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted and absorbed by a sample, typically using an integrating sphere.[6] This method does not require a reference standard.

Methodology:

  • Instrument Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer. The sphere is coated with a highly reflective material to capture all emitted and scattered light.

  • Blank Measurement: A measurement is taken with a blank (solvent only) in the integrating sphere to determine the intensity of the excitation light (La).

  • Sample Measurement: The fluorescent sample is placed in the integrating sphere, and two measurements are taken: the intensity of the unabsorbed excitation light (Lc) and the total intensity of the emitted fluorescence (Ec).

  • Data Analysis: The absolute quantum yield (ΦF) is calculated as the ratio of the number of emitted photons to the number of absorbed photons, according to the following equation:

    ΦF = Ec / (La - Lc)

Mandatory Visualizations

Signaling Pathway of a Calcium-Sensing Fluorescent Probe

The following diagram illustrates the mechanism of action for a generic calcium indicator fluorescent probe.

G Mechanism of a Calcium Indicator Fluorescent Probe cluster_binding Probe_Free Fluorescent Probe (Low Fluorescence) Probe_Bound Probe-Ca²⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound binds Fluorescence Fluorescence Emission Probe_Bound->Fluorescence emits Ca2_ion Ca²⁺ Cell_Signal Cellular Signal (e.g., Neuronal Firing) Ca_Influx Ca²⁺ Influx Cell_Signal->Ca_Influx triggers Ca_Influx->Ca2_ion increases intracellular

Caption: Signaling pathway of a fluorescent calcium probe.

Experimental Workflow for Relative Quantum Yield Measurement

The diagram below outlines the key steps involved in the relative quantum yield determination method.

G Workflow for Relative Quantum Yield Measurement Start Start Prep_Solutions Prepare Dilute Solutions (Standard & Unknown) Start->Prep_Solutions Measure_Abs Measure Absorbance (UV-Vis Spectrophotometer) Prep_Solutions->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Prep_Solutions->Measure_Fluor Plot_Data Plot Integrated Intensity vs. Absorbance Measure_Abs->Plot_Data Integrate_Spectra Integrate Emission Spectra Measure_Fluor->Integrate_Spectra Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield (Relative to Standard) Plot_Data->Calculate_QY End End Calculate_QY->End

Caption: Relative quantum yield measurement workflow.

References

A Researcher's Guide to the Validation of 7-Methylcoumarin-Based Enzyme Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate enzyme assay are critical for generating reliable and reproducible data. This guide provides an objective comparison of the novel 7-methylcoumarin (B190331) (AMC)-based fluorometric enzyme assay with alternative methods, including traditional colorimetric assays and other fluorogenic and bioluminescent systems. Supported by experimental data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Principle of 7-Methylcoumarin-Based Assays

7-Methylcoumarin-based assays are a type of fluorometric assay that utilizes a substrate conjugated to a derivative of 7-methylcoumarin, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] When the substrate is cleaved by a specific enzyme, the fluorescent AMC is released.[2] The resulting fluorescence is directly proportional to the enzyme's activity and can be measured with a fluorometer, offering high sensitivity.[1] A common application is the use of Ac-DEVD-AMC as a substrate for caspase-3, a key enzyme in the apoptotic pathway.[1]

Performance Comparison of Enzyme Assays

The choice of an enzyme assay platform significantly impacts the quality and reliability of the experimental data. Below is a detailed comparison of 7-methylcoumarin-based assays with colorimetric, resorufin-based, and aminoluciferin-based assays.

Table 1: General Assay Characteristics

Feature7-Methylcoumarin-Based Assay (Fluorometric)Colorimetric Assay (pNA-based)Resorufin-Based Assay (Fluorometric)Aminoluciferin-Based Assay (Bioluminescent)
Detection Method FluorescenceAbsorbance (Color Change)FluorescenceLuminescence (Light Emission)
Instrumentation Fluorometer/Fluorescence Plate ReaderSpectrophotometer/Plate ReaderFluorometer/Fluorescence Plate ReaderLuminometer/Luminescence Plate Reader
Substrate Example Ac-DEVD-AMCAc-DEVD-pNAResorufin-based substratesZ-DEVD-aminoluciferin
Excitation/Emission (nm) ~350-380 / ~440-460[1]Not Applicable~530-570 / ~580-620[3][4]Not Applicable
Absorbance Wavelength (nm) Not Applicable~405[1]Not ApplicableNot Applicable

Table 2: Validation Parameter Comparison

Validation Parameter7-Methylcoumarin-Based Assay (Fluorometric)Colorimetric Assay (pNA-based)Resorufin-Based Assay (Fluorometric)Aminoluciferin-Based Assay (Bioluminescent)
Sensitivity
Limit of Detection (LOD)Low nM to pM range[1]Low µM range[1]0.125 µM to 100 nM[5][6]As low as a single cell or 0.01 picomoles of ATP[7]
Limit of Quantification (LOQ)Low nM range[1]µM range[1]Data not readily availableData not readily available
Linearity (Typical Range) 0.1 - 10 µM (AMC concentration)[1]1 - 100 µM (pNA concentration)[1]5 µg/mL to 40 µg/mL (resorufin)[8]Up to 8 orders of magnitude[9]
Precision (%RSD)
Repeatability (Intra-assay)< 5%[1]< 10%[1]< 5.23%[5]Data not readily available
Intermediate Precision (Inter-assay)< 10%[1]< 15%[1]< 6.67%[5]Data not readily available
Accuracy (% Recovery) 90 - 110%[1]85 - 115%[1]Data not readily availableData not readily available

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathways and the experimental process is crucial for a comprehensive understanding of the assay.

Caspase-3 Signaling Pathway in Apoptosis Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, Caspase-9) activates Caspase-3 (Procaspase-3) Caspase-3 (Procaspase-3) Initiator Caspases (e.g., Caspase-8, Caspase-9)->Caspase-3 (Procaspase-3) cleaves and activates Active Caspase-3 Active Caspase-3 Caspase-3 (Procaspase-3)->Active Caspase-3 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Active Caspase-3->Cleavage of Cellular Substrates executes Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Caspase-3 signaling pathway in apoptosis.

General Workflow for a Fluorogenic Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent Preparation Reagent Preparation Add Enzyme and Substrate Add Enzyme and Substrate Reagent Preparation->Add Enzyme and Substrate Standard Curve Preparation Standard Curve Preparation Fluorescence Measurement Fluorescence Measurement Standard Curve Preparation->Fluorescence Measurement Incubation Incubation Add Enzyme and Substrate->Incubation Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: General workflow for a fluorogenic enzyme assay.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of any new assay.

Protocol 1: Validation of a 7-Methylcoumarin-Based Caspase-3 Assay

This protocol outlines the steps to validate a new fluorometric caspase-3 assay using an Ac-DEVD-AMC substrate.[1]

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10% Glycerol, 2 mM DTT.

  • Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO.

  • Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.

  • AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin in DMSO.

2. Instrumentation:

  • Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.

3. Validation Procedures:

  • Linearity:

    • Prepare a series of AMC standard dilutions (e.g., 0.1 to 10 µM) in assay buffer.

    • Measure the fluorescence intensity of each standard.

    • Plot fluorescence intensity versus AMC concentration and perform linear regression analysis. A correlation coefficient (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Prepare a series of low concentration AMC standards.

    • Calculate the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (SD of blank / slope); LOQ = 10 * (SD of blank / slope).

  • Precision:

    • Repeatability (Intra-assay): Assay multiple replicates of low, medium, and high concentrations of caspase-3 in a single run. Calculate the mean, standard deviation, and %RSD.

    • Intermediate Precision (Inter-assay): Repeat the assay on different days with different analysts and/or equipment. Calculate the %RSD across all runs.

  • Accuracy:

    • Spike known concentrations of AMC into cell lysates.

    • Measure the fluorescence and calculate the percentage recovery of the spiked amount.

Protocol 2: Comparative Colorimetric Caspase-3 Assay

This protocol describes a typical colorimetric caspase-3 assay using Ac-DEVD-pNA for comparison.[1]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

  • Substrate Stock Solution: 10 mM Ac-DEVD-pNA in DMSO.

  • Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.

  • pNA Standard Stock Solution: 1 mM p-nitroanilide in DMSO.

2. Instrumentation:

  • Absorbance microplate reader capable of reading at 405 nm.

3. Assay Procedure:

  • Add 50 µL of cell lysate or purified enzyme to each well of a 96-well plate.

  • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

  • Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm.

Protocol 3: Resorufin-Based Enzyme Assay (General)

This protocol provides a general framework for a resorufin-based enzyme assay.

1. Reagent Preparation:

  • Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES).

  • Substrate Stock Solution: Resorufin-based substrate (e.g., Resorufin (B1680543) ethyl ether) dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme Stock Solution: Purified enzyme or cell lysate in assay buffer.

  • Resorufin Standard Stock Solution: Resorufin salt in a suitable solvent.

2. Instrumentation:

  • Fluorescence microplate reader with excitation around 530-570 nm and emission around 580-620 nm.[3][4]

3. Assay Procedure:

  • Prepare a standard curve of resorufin in the assay buffer.

  • In a microplate, add the enzyme solution.

  • Initiate the reaction by adding the resorufin-based substrate.

  • Incubate at the optimal temperature for the enzyme.

  • Measure the fluorescence intensity at appropriate time points (kinetic) or after a fixed time (endpoint).

  • Calculate enzyme activity by comparing the fluorescence of the samples to the resorufin standard curve.

Protocol 4: Aminoluciferin-Based Caspase-3 Assay (General)

This protocol outlines a general procedure for a bioluminescent caspase-3 assay using an aminoluciferin-based substrate.

1. Reagent Preparation:

  • Assay Buffer: Buffer compatible with both the protease and luciferase activity.

  • Substrate Stock Solution: Z-DEVD-aminoluciferin in an appropriate solvent.

  • Luciferase Reagent: A solution containing a stable luciferase, ATP, and necessary cofactors.

  • Enzyme Stock Solution: Recombinant Caspase-3 or cell lysate.

2. Instrumentation:

  • Luminometer or a microplate reader with luminescence detection capabilities.

3. Assay Procedure:

  • In a white-walled microplate, add the cell lysate or purified enzyme.

  • Add the luciferase reagent containing the Z-DEVD-aminoluciferin substrate.

  • Incubate at room temperature for a specified time (e.g., 1 hour).

  • Measure the luminescence. The light output is proportional to the caspase-3 activity.[10]

Conclusion

The validation of a new 7-methylcoumarin-based enzyme assay demonstrates its high sensitivity and reliability, making it a powerful tool for researchers. When compared to traditional colorimetric assays, it offers significantly lower limits of detection and quantification. While other advanced fluorescence and bioluminescence-based methods, such as those using resorufin and aminoluciferin, also provide high sensitivity, the choice of the optimal assay depends on the specific experimental requirements, including the target enzyme, sample matrix, and available instrumentation. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and validate the most appropriate enzyme assay to ensure the generation of accurate and reproducible data in their drug discovery and life science research.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Acetoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Acetoxy-4-methylcoumarin, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][2].

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service[3][4]. Under no circumstances should this chemical be disposed of in the regular trash or down the drain[2][4][5].

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it (e.g., gloves, wipes, weighing paper) as hazardous waste[6][7].

  • Keep this waste stream separate from other chemical wastes to prevent unintended reactions[8].

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container[4][6][8]. The container must be compatible with the chemical.

  • The container must be kept securely closed except when adding waste[6][8].

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste"[4][5].

  • The label must include the full chemical name: "this compound," the quantity of waste, the date of generation, and the place of origin (e.g., lab and room number)[5].

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste storage area[6][8].

  • Ensure secondary containment is in place to capture any potential leaks[6].

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[4][5].

  • Provide them with a completed Hazardous Waste Information Form, detailing the contents of the container[5].

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent[7][8].

  • The rinsate from this process must be collected and disposed of as hazardous waste[7][8].

  • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash[7].

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not broadly published and are typically determined by local, regional, and national regulations. Always consult your local authorities and your institution's EHS department for specific guidance.

Parameter Value/Information Reference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1]
NFPA Ratings Health: 2, Fire: 0, Reactivity: 0[1]
Primary Disposal Method Licensed Professional Waste Disposal Service[3][4]
Improper Disposal Routes Do not dispose in regular trash or down the drain[2][4][5]

Experimental Protocol: Preparation for Disposal

While final disposal is handled by professionals, laboratories are responsible for the safe preparation of the waste. For solid this compound, a common practice for similar chemical waste is to dissolve it in a combustible solvent to facilitate incineration by the disposal facility[3][4].

Objective: To prepare solid this compound waste for collection by a licensed disposal service.

Materials:

  • Waste this compound

  • A compatible combustible solvent (e.g., ethanol (B145695) or methanol, consult with your EHS department)[4]

  • Designated hazardous waste container with a secure lid

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Consult EHS: Before proceeding, confirm with your institution's EHS department the approved solvent and procedure for your specific location[4].

  • Work in a Fume Hood: Perform all steps within a certified chemical fume hood to minimize inhalation exposure[4].

  • Prepare Waste Container: Ensure the hazardous waste container is properly labeled as described in the "Labeling" section above[4].

  • Dissolve the Solid: Carefully transfer the waste this compound into the designated waste container. Slowly add the approved combustible solvent to the container to dissolve the solid material. Swirl the container gently to ensure it is fully dissolved[4].

  • Secure and Store: Securely close the lid on the waste container. Store the container in the designated hazardous waste storage area until pickup is arranged[4].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or contaminated material? fume_hood->waste_type solid_waste Solid this compound waste_type->solid_waste Solid contaminated_material Contaminated Materials (e.g., gloves, wipes) waste_type->contaminated_material Contaminated dissolve Consult EHS and Dissolve in Approved Combustible Solvent (Optional, if required) solid_waste->dissolve containerize Place in a Labeled, Sealed Hazardous Waste Container contaminated_material->containerize store Store in Designated Hazardous Waste Area with Secondary Containment containerize->store dissolve->containerize contact_ehs Contact EHS for Pickup by Licensed Disposal Service store->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 7-Acetoxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 7-Acetoxy-4-methylcoumarin. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantity, duration of exposure, and the specific laboratory procedures to be performed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses/GogglesConforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). Side shields are recommended.[2]To protect against dust particles and potential splashes that can cause serious eye irritation.[1]
Skin Protection GlovesNitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm. Tested according to EN 374. Inspect prior to use.[3][4]To prevent skin contact, as the compound causes skin irritation.[1][3]
Protective ClothingA lab coat or an impervious lab coat should be worn to minimize skin contact.[2][4]To prevent contamination of personal clothing and minimize exposed skin.
Respiratory Protection Dust Mask/RespiratorAn EN 149 approved respirator, such as a type N95 (US) dust mask, should be used if dust is generated and exposure limits may be exceeded.[2][5]To avoid inhalation of dust, which may cause respiratory irritation.[1]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when handling the solid compound, to minimize dust generation and inhalation.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2]

Safe Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Avoidance: Avoid contact with skin, eyes, and clothing.[6] Do not breathe in dust.[7] Minimize dust generation and accumulation.[2]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[7][8]

Storage:

  • Keep the container tightly closed.[2]

  • Store in a dry, cool, and well-ventilated place.[5]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[2][5]

Disposal Plan

Waste Disposal:

  • Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. This may involve placing the material in a sealed, labeled container for chemical waste disposal.

  • Do not allow the product to enter drains or waterways.[1][9]

Spill Management:

  • For solid spills, avoid generating dust. You can dampen the material with a suitable solvent like 60-70% ethanol (B145695) to aid in cleanup.[2]

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[5][9]

  • Ventilate the affected area.

Experimental Protocols

While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:

  • Pre-Experiment Setup:

    • Review the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area, ensuring the chemical fume hood is operational.

    • Have spill cleanup materials readily available.

  • Execution:

    • Wear all required PPE throughout the experiment.

    • Handle the solid compound within a fume hood to minimize dust exposure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Experiment:

    • Decontaminate all equipment and work surfaces.

    • Properly label and store any remaining this compound.

    • Dispose of all waste materials according to the established disposal plan.

    • Remove PPE and wash hands thoroughly.

Visual Workflow and Safety Diagrams

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate react->decontaminate dispose Dispose Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

G Hazard Control Logic for this compound cluster_assessment Risk Assessment cluster_controls Control Measures cluster_outcome Outcome identify_hazards Identify Hazards (Skin, Eye, Respiratory Irritant) assess_risks Assess Risks (Exposure, Quantity) identify_hazards->assess_risks engineering Engineering Controls (Fume Hood, Ventilation) assess_risks->engineering administrative Administrative Controls (SOPs, Training) assess_risks->administrative ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_risks->ppe safe_handling Safe Handling engineering->safe_handling administrative->safe_handling ppe->safe_handling

Caption: Logical relationship of hazard identification, risk assessment, and control measures.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.